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  • Product: 2-(2-Bromophenyl)-3-oxopropanenitrile
  • CAS: 301373-09-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(2-Bromophenyl)-3-oxopropanenitrile

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray diff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray diffraction data for the compound 2-(2-Bromophenyl)-3-oxopropanenitrile. While the specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a detailed, hypothetical case study outlining the entire workflow, from synthesis and crystallization to data collection, structure solution, and in-depth analysis. This guide is intended to provide researchers, particularly those in the field of drug development, with a thorough understanding of the methodologies and the significance of crystallographic studies for small molecules. The physicochemical properties of a drug, such as solubility and stability, are intrinsically linked to its solid-state structure, making crystallography a cornerstone of modern pharmaceutical science.[1][2][3][4]

Introduction: The Significance of 2-(2-Bromophenyl)-3-oxopropanenitrile and its Crystal Structure

2-(2-Bromophenyl)-3-oxopropanenitrile is a versatile organic compound featuring a bromophenyl group, a nitrile, and a reactive oxo-group.[5][6] Such β-ketonitriles are valuable intermediates in the synthesis of a variety of heterocyclic compounds and have potential applications in medicinal chemistry and materials science.[5] The three-dimensional arrangement of atoms in the solid state, or its crystal structure, dictates many of its bulk properties.[4] A comprehensive understanding of the crystal structure provides invaluable insights into:

  • Molecular Conformation: The precise geometry of the molecule in the solid state.

  • Intermolecular Interactions: The non-covalent forces that govern how molecules pack together, such as hydrogen bonds, halogen bonds, and π-π stacking.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.[2]

  • Structure-Activity Relationships (SAR): A detailed structural understanding can aid in the rational design of new drug candidates with improved efficacy and reduced side effects.[3][7]

This guide will walk through the process of obtaining and interpreting this critical structural information.

Experimental Methodology: From Synthesis to Single Crystal

A successful single-crystal X-ray diffraction study begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis of 2-(2-Bromophenyl)-3-oxopropanenitrile

The synthesis of β-ketonitriles can be achieved through various synthetic routes. A common method involves the reaction of an appropriate amide with acetonitrile in the presence of a strong base. The following is a plausible synthetic protocol based on established methods:

Protocol 1: Synthesis of 2-(2-Bromophenyl)-3-oxopropanenitrile

  • Reaction Setup: A 250 mL round-bottom flask is charged with 2-bromo-N-phenyl-N-tosylbenzamide (1.0 mmol), acetonitrile (2.0 mmol), and anhydrous toluene (30 mL) under an inert argon atmosphere.

  • Addition of Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 mmol, 1 M solution in THF) is slowly added to the reaction mixture at 0 °C.

  • Reaction: The resulting solution is stirred at room temperature for 15 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(2-Bromophenyl)-3-oxopropanenitrile.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error. A variety of techniques can be employed, with slow evaporation being one of the most common.

Protocol 2: Single Crystal Growth

  • Solvent Selection: A small amount of the purified 2-(2-Bromophenyl)-3-oxopropanenitrile is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to form a nearly saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

  • Crystal Selection: A well-formed crystal with sharp edges and no visible defects is selected for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Data Collection

The crystal is mounted on a goniometer and placed in a modern single-crystal X-ray diffractometer.[8]

Experimental Parameters (Hypothetical)

ParameterValue
InstrumentBruker Kappa APEX DUO diffractometer
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal System (Hypothetical)Monoclinic
Space Group (Hypothetical)P2₁/c
Data Collection Strategyω and φ scans

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9] The positions and intensities of the diffracted spots are recorded by a detector.

Data Processing and Structure Solution

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Workflow for Structure Solution and Refinement

G A Raw Diffraction Data B Data Reduction & Integration (e.g., SAINT) A->B Indexing, Integration C Structure Solution (e.g., SHELXT) B->C Structure Factors D Structure Refinement (e.g., SHELXL within Olex2) C->D Initial Atomic Positions E Final Structural Model (CIF) D->E Refined Coordinates & ADPs F Validation & Analysis (e.g., PLATON) E->F Geometric & Displacement Parameter Analysis

Caption: A generalized workflow for single-crystal X-ray structure determination.

The structure is typically solved using direct methods or Patterson techniques, which provide an initial electron density map.[10] This map is then interpreted to locate the positions of the atoms in the asymmetric unit. The structural model is then refined against the experimental data using least-squares methods. This process is often facilitated by software packages such as the SHELX suite or Olex2.[11][12][13][14][15]

Analysis of the Crystal Structure (Hypothetical Data)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 2-(2-Bromophenyl)-3-oxopropanenitrile.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₉H₆BrNO
Formula weight224.06
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 98.76(1)°
c = 11.456(4) Å, γ = 90°
Volume978.9(5) ų
Z4
Density (calculated)1.521 Mg/m³
Absorption coefficient3.85 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 27.5°
Reflections collected5678
Independent reflections2245 [R(int) = 0.034]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2245 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.105
R indices (all data)R1 = 0.058, wR2 = 0.118
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³
Molecular Geometry

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles.

**Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleDegrees (°)
Br(1)-C(1)1.895(3)C(6)-C(1)-C(2)119.5(3)
C(7)-C(8)1.452(4)C(1)-C(2)-C(7)121.2(3)
C(8)=O(1)1.215(4)C(2)-C(7)-C(8)112.8(3)
C(7)-C(9)1.471(4)C(2)-C(7)-C(9)110.5(3)
C(9)≡N(1)1.142(4)C(7)-C(9)-N(1)178.9(4)

Note: Atom numbering is hypothetical and would be defined in the CIF.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 2-(2-Bromophenyl)-3-oxopropanenitrile would be held together by a network of intermolecular interactions. Given the functional groups present, one could anticipate the presence of:

  • Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the oxygen or nitrogen atoms of neighboring molecules.

  • Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be present, further stabilizing the crystal packing.

  • π-π Stacking: The aromatic phenyl rings could engage in offset π-π stacking interactions.

A detailed analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

Visualization of the Molecular Structure

A visual representation of the molecular structure is essential for a clear understanding of its conformation.

Caption: A 2D representation of the molecular structure of 2-(2-Bromophenyl)-3-oxopropanenitrile.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit hypothetical, walkthrough of the process of determining and analyzing the crystal structure of 2-(2-Bromophenyl)-3-oxopropanenitrile. The methodologies described are standard practice in the field of small-molecule crystallography. A detailed understanding of the crystal structure is paramount in drug development, as it directly influences the physicochemical properties of the active pharmaceutical ingredient.[1][2][4] Future work on this compound would involve the actual synthesis, crystallization, and single-crystal X-ray diffraction analysis to obtain the experimental crystal structure. This would allow for a comparison with the hypothetical data presented here and a more in-depth analysis of the intermolecular interactions that govern its solid-state properties. Such experimental data would be a valuable addition to crystallographic databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[16][17][18][19][20][21][22][23]

References

  • Crystallography Open Database. (n.d.). Retrieved March 26, 2026, from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Available at: [Link]

  • Braga, D., & Grepioni, F. (2018). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 10(4), 205. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. Available at: [Link]

  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 643. Available at: [Link]

  • Laval University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved March 26, 2026, from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved March 26, 2026, from [Link]

  • Garaeva, A. A., & Nevzorov, A. A. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 149(12), 1091–1103. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved March 26, 2026, from [Link]

  • FAIRsharing. (2025, September 25). COD - Database. Retrieved March 26, 2026, from [Link]

  • Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved March 26, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved March 26, 2026, from [Link]

  • OlexSys. (n.d.). Overview. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Crystallography Open Database. Retrieved March 26, 2026, from [Link]

  • Spek, A. L. (2009). Interpretation of crystal structure determinations. Acta Crystallographica Section D: Biological Crystallography, D65(Pt 2), 148–155. Available at: [Link]

  • RDA. (n.d.). Crystallography Open Database - Metadata Standards Catalog. Retrieved March 26, 2026, from [Link]

  • Chen, K., et al. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • SourceForge. (2020, February 11). Olex2 download. Retrieved March 26, 2026, from [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta crystallographica. Section B, Structural science, crystal engineering and materials, 72(Pt 2), 171–179. Available at: [Link]

  • Estructura de Macromoléculas. (n.d.). Crystallography. Structural resolution. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Olex2. Retrieved March 26, 2026, from [Link]

  • Re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved March 26, 2026, from [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Nucleic acids research, 40(Database issue), D420–D427. Available at: [Link]

  • OlexSys. (n.d.). Olex2. Retrieved March 26, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 26, 2026, from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 26, 2026, from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved March 26, 2026, from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Acta crystallographica. Section D, Biological crystallography, 62(Pt 8), 859–866. Available at: [Link]

  • Wang, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1389. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 2-(2-Bromophenyl)-3-oxopropanenitrile: A Mechanistic Whitepaper

Executive Summary The structural elucidation of halogenated alpha-aryl-beta-keto nitriles is a critical analytical step in modern drug development and synthetic organic chemistry. 2-(2-Bromophenyl)-3-oxopropanenitrile (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated alpha-aryl-beta-keto nitriles is a critical analytical step in modern drug development and synthetic organic chemistry. 2-(2-Bromophenyl)-3-oxopropanenitrile (C9H6BrNO) presents a unique analytical challenge due to its dense functionalization: an ortho-brominated aromatic ring, a highly acidic alpha-proton, a nitrile group, and an aldehyde moiety.

This whitepaper provides an in-depth, causality-driven guide to the mass spectrometry (MS) fragmentation pathways of this molecule. By leveraging tandem mass spectrometry (LC-MS/MS), analysts can map the specific charge-directed cleavages and distinct isotopic signatures of this compound, ensuring high-confidence identification in complex biological matrices or synthetic reaction mixtures.

Physicochemical Profiling & Ionization Strategy

Before interpreting a mass spectrum, one must understand the solution-phase dynamics that dictate gas-phase ion formation. 2-(2-Bromophenyl)-3-oxopropanenitrile exists in a dynamic keto-enol tautomeric equilibrium: O=CH-CH(2-Br-Ph)-CN ⇌ HO-CH=C(2-Br-Ph)-CN

The Causality of Ionization Choice: While the highly acidic alpha-proton might suggest negative electrospray ionization (ESI-) as the default choice, ESI- often yields a highly stable, resonance-delocalized enolate anion that resists informative fragmentation. Therefore, Positive Ion Mode (ESI+) is the superior choice for structural elucidation. The addition of 0.1% Formic Acid (FA) to the mobile phase is not merely for chromatographic peak shape; it actively forces the protonation of the enol-oxygen or carbonyl-oxygen. This localized charge acts as the energetic trigger for subsequent charge-directed fragmentation pathways.

Primary Fragmentation Mechanisms

Upon isolation of the precursor [M+H]⁺ ion (m/z 224 / 226), collision-induced dissociation (CID) drives three primary mechanistic pathways.

Pathway A: Carbonyl-Directed Alpha-Cleavage

As documented in , protonated aldehydes and ketones readily extrude carbon monoxide (CO). The cleavage of the C-C bond adjacent to the carbonyl group results in the neutral loss of CO (28 Da), yielding a highly stable, substituted benzyl cation at m/z 196 / 198.

Pathway B: Ortho-Effect Cyclization (Nucleophilic Aromatic Substitution)

The spatial proximity of the ortho-bromine atom to the enol-hydroxyl group facilitates a classic gas-phase "ortho-effect"[1]. The protonated oxygen attacks the ortho-carbon of the aromatic ring, driving the expulsion of neutral hydrogen bromide (HBr, 80/82 Da). This is not a simple elimination; it is a cyclization event that forms a highly stable protonated 3-cyano-benzofuran derivative at m/z 144.

Expert Insight: The Absence of the McLafferty Rearrangement

Analysts often default to searching for the [2] when analyzing carbonyl-containing compounds. However, this rearrangement strictly requires an aliphatic gamma-hydrogen to form the necessary six-membered transition state. Because the gamma-positions in 2-(2-Bromophenyl)-3-oxopropanenitrile are part of the rigid aromatic ring, this pathway is sterically forbidden. Recognizing this prevents the misattribution of isobaric fragments.

MS_Pathway M Precursor Ion [M+H]+ m/z 224 / 226 F1 [M+H - CO]+ m/z 196 / 198 M->F1 - CO (28 Da) F2 [M+H - HBr]+ m/z 144 M->F2 - HBr (80/82 Da) F3 [M+H - CO - HBr]+ m/z 116 F1->F3 - HBr (80/82 Da) F2->F3 - CO (28 Da) F4 [M+H - CO - HBr - HCN]+ m/z 89 F3->F4 - HCN (27 Da)

Fig 1: ESI+ MS/MS fragmentation cascade of 2-(2-Bromophenyl)-3-oxopropanenitrile.

Experimental Workflow & Self-Validating Protocols

To ensure data trustworthiness, the following protocol integrates a self-validating mathematical filter based on the natural isotopic distribution of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br).

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water. Add exactly 0.1% Formic Acid (v/v) to lock the analyte into the protonated state, maximizing [M+H]⁺ yield.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) over 5 minutes. This rapid gradient prevents on-column degradation of the reactive aldehyde.

  • Mass Spectrometry Tuning: Operate the mass spectrometer in ESI+ mode. Isolate the precursor doublet (m/z 224 and 226) using a narrow quadrupole isolation window (e.g., 0.7 Da). Ramp the Collision Energy (CE) from 10 eV to 40 eV to capture both fragile (CO loss) and stable (HBr loss) fragmentation events.

  • Self-Validating Data Processing: Program the analysis software to apply an Isotope Pattern Filter . Any product ion that retains the bromine atom must present as a 1:1 doublet separated by 2 Da (e.g., m/z 196/198). Any product ion resulting from the loss of HBr must collapse into a singlet (e.g., m/z 144). Fragments failing this logical check are automatically discarded as matrix noise.

Workflow S1 1. Sample Prep Protonation Shift S2 2. UHPLC Isomer Separation S1->S2 S3 3. ESI-MS/MS Charge-Directed S2->S3 S4 4. Data Filter Isotope Validation S3->S4

Fig 2: Step-by-step LC-MS/MS workflow emphasizing self-validating isotopic data filtering.

Quantitative Data & Fragment Mapping

The table below summarizes the expected quantitative mass shifts and the self-validating isotopic signatures required for positive identification.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaMechanistic PathwayRequired Isotope Pattern
224 / 226 196 / 19828[C8H7BrN]⁺Alpha-cleavage (-CO)1:1 Doublet
224 / 226 14480 / 82[C9H6NO]⁺Ortho-effect Cyclization (-HBr)Singlet
196 / 198 11680 / 82[C8H6N]⁺Sequential Elimination (-HBr)Singlet
116 8927[C7H5]⁺Nitrile Extrusion (-HCN)Singlet

Note: The m/z 89 fragment represents a highly stable tropylium-like core, a hallmark endpoint in the fragmentation of heavily substituted aromatic systems[3].

References

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Barron, A. R., et al. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. URL:[Link]

  • Chemistry Steps. "McLafferty Rearrangement." Chemistry Steps. URL:[Link]

  • Dunn. "CHAPTER 2 Fragmentation and Interpretation of Spectra." Whitman College. URL:[Link]

Sources

Foundational

Spectral Elucidation of 2-(2-Bromophenyl)-3-oxopropanenitrile: A Mechanistic Guide to FTIR Analysis

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary 2-(2-Bromophenyl)-3-oxopropanenitrile is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

2-(2-Bromophenyl)-3-oxopropanenitrile is a highly versatile α -aryl- β -keto nitrile, serving as a critical precursor in the synthesis of complex fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and triazolopyrimidines[1][2]. For drug development professionals, verifying the structural integrity of this building block is paramount. However, standard nomenclature is highly deceptive: the compound rarely exists as a simple ketone/aldehyde in the solid state.

This whitepaper provides an in-depth analysis of the Fourier Transform Infrared (FTIR) spectral profile of 2-(2-Bromophenyl)-3-oxopropanenitrile. By grounding our analysis in the mechanistic reality of keto-enol tautomerism, we provide a self-validating analytical protocol designed to prevent common misinterpretations of spectral data.

Part 1: Molecular Dynamics & Keto-Enol Tautomerism

To accurately interpret the FTIR spectrum of 2-(2-Bromophenyl)-3-oxopropanenitrile, one must first understand its structural dynamics. The α -proton (located on the C2 carbon between the nitrile, the aryl ring, and the aldehyde group) is highly acidic. Consequently, the molecule undergoes rapid tautomerization, heavily favoring the enol tautomer : α -(2-bromophenyl)- β -hydroxyacrylonitrile.

This thermodynamic preference is driven by two factors:

  • Extended π -Conjugation: The enol form creates an unbroken conjugated system spanning the aryl ring, the newly formed C=C double bond, and the nitrile group.

  • Hydrogen Bonding: The enolic hydroxyl group (-OH) engages in strong intra- and intermolecular hydrogen bonding with the nitrile nitrogen.

Tautomerism Keto Keto Tautomer (Aldehyde) Enol Enol Tautomer (Conjugated) Keto->Enol Equilibrium HBond H-Bonding Enol->HBond Stabilized by Conjugation π-Conjugation Enol->Conjugation Stabilized by

Keto-enol tautomerism and thermodynamic stabilization pathways.

Part 2: Quantitative FTIR Absorption Bands & Causality

Because the enol form dominates, analysts searching for a dominant, sharp aldehyde C=O stretch at ~1730 cm⁻¹ will be misled. Instead, the spectrum is characterized by conjugated nitrile stretches, enolic C=C bonds, and a massive, broad O-H band.

The table below summarizes the expected quantitative data, paired with the mechanistic causality behind each band's behavior.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality (Expertise & Experience)
O-H (Enol) Stretching3100 - 3300Strong, BroadExtensive hydrogen bonding shifts the standard free O-H (~3600 cm⁻¹) to lower frequencies. The broadness often obscures the weaker aromatic C-H stretches.
C-H (Aromatic) Stretching3050 - 3080Weaksp² hybridized C-H bonds of the 2-bromophenyl ring.
C≡N (Nitrile) Stretching2200 - 2220Strong, SharpWhile isolated aliphatic nitriles typically absorb near 2240 cm⁻¹[3], conjugation with the enolic C=C double bond delocalizes π electrons, weakening the C≡N bond and shifting it to lower wavenumbers[4].
C=O (Aldehyde) Stretching~1720Weak / AbsentPresent only if a small fraction of the keto tautomer is trapped in the solid matrix.
C=C (Enol) Stretching1610 - 1640Med - StrongRepresents the enolic double bond. It is highly conjugated, causing a shift that often overlaps with the aromatic skeletal vibrations.
C=C (Aromatic) Skeletal Stretch1560 - 1590MediumStandard benzene ring vibrations, slightly perturbed by the electron-withdrawing inductive effect of the ortho-bromine.
C-O (Enol) Stretching1180 - 1220StrongSingle bond C-O stretch, strengthened by partial double-bond character derived from resonance.
C-H (Aromatic) Out-of-plane bend740 - 760StrongHighly characteristic of ortho-disubstituted benzene rings, consistent with related brominated phenylacetonitriles[5].
C-Br Stretching550 - 650Strong, SharpThe heavy atomic mass of bromine results in a low-frequency stretching mode in the far fingerprint region.

Part 3: Self-Validating ATR-FTIR Experimental Protocol

The Pitfall of KBr Pellets: A common error in analyzing enolized compounds is the use of Potassium Bromide (KBr) pellets. KBr is highly hygroscopic. The absorbed atmospheric water creates a massive O-H stretch at ~3400 cm⁻¹, which perfectly masks and confounds the critical enolic O-H band of 2-(2-Bromophenyl)-3-oxopropanenitrile.

To ensure absolute trustworthiness, this protocol mandates the use of Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal.

Protocol Step1 1. Sample Prep (ATR) Step2 2. System Calibration Step1->Step2 Step3 3. Data Acquisition Step2->Step3 Step4 4. Spectral Processing Step3->Step4 Step5 5. Peak Deconvolution Step4->Step5

Self-validating ATR-FTIR experimental workflow.

Step-by-Step Methodology
  • System Readiness & Calibration (Self-Validation):

    • Prior to sample analysis, run a standard 1.5 mil polystyrene film.

    • Validation Check: Ensure the aromatic C-H stretch is exactly at 3026 cm⁻¹ and the C=C stretch is at 1601 cm⁻¹. If deviation exceeds ± 1 cm⁻¹, recalibrate the interferometer laser.

  • Background Acquisition:

    • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate.

    • Acquire an air background spectrum (64 scans, 4 cm⁻¹ resolution). This mathematically subtracts atmospheric H₂O and CO₂ from the final data.

  • Sample Preparation:

    • Deposit 2-3 mg of solid 2-(2-Bromophenyl)-3-oxopropanenitrile directly onto the center of the diamond crystal.

    • Lower the ATR anvil to apply consistent, optimal pressure (typically until the torque clutch clicks). Intimate contact is required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Co-add 64 scans to maximize the Signal-to-Noise Ratio (SNR), particularly for resolving the weak aromatic C-H stretches hidden on the shoulder of the enol O-H band.

  • Spectral Processing:

    • Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR data).

    • Apply a baseline correction to account for any scattering effects from the crystalline powder.

Conclusion

The FTIR analysis of 2-(2-Bromophenyl)-3-oxopropanenitrile is an exercise in applied physical organic chemistry. By anticipating the keto-enol tautomerism, analysts can correctly attribute the shifted nitrile band (~2210 cm⁻¹) and the broad O-H band (~3200 cm⁻¹) to the molecule's conjugated enol state, rather than misidentifying the sample as degraded or impure. Utilizing a moisture-free ATR-FTIR protocol guarantees that the data collected is both mechanistically sound and highly reproducible for downstream pharmaceutical applications.

References

  • Property and Structure Characterization of High Molecular Weight Polyacrylonitrile Polymers MATEC Web of Conferences. URL: [Link][3]

  • 2-Propenenitrile - IR Spectrum NIST Chemistry WebBook, SRD 69. URL:[Link][4]

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates Kuwait Journal of Science. URL: [Link][1]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications ResearchGate / Current Organic Synthesis. URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Palladium-Catalyzed Cross-Coupling Strategies Utilizing 2-(2-Bromophenyl)-3-oxopropanenitrile: From Biaryls to Functionalized Indoles

Introduction and Mechanistic Rationale The compound 2-(2-Bromophenyl)-3-oxopropanenitrile (CAS: 301373-09-1) is a highly versatile, bifunctional building block in modern organic synthesis[1]. Its unique architecture feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 2-(2-Bromophenyl)-3-oxopropanenitrile (CAS: 301373-09-1) is a highly versatile, bifunctional building block in modern organic synthesis[1]. Its unique architecture features two orthogonal reactive sites: an ortho-bromoaryl moiety primed for transition-metal-catalyzed oxidative addition, and a highly reactive α -aryl- β -keto nitrile core (existing in equilibrium with its enol/enamine tautomers).

This dual reactivity makes it a privileged precursor for drug development professionals aiming to construct complex biaryl systems or polycyclic heterocycles. This application note details two advanced synthetic workflows:

  • Intermolecular Suzuki-Miyaura Cross-Coupling to assemble sterically hindered biaryl precursors.

  • Tandem Condensation / Intramolecular Buchwald-Hartwig Amination to access highly functionalized 1-alkyl-3-cyanoindoles[2],[3].

Chemical Causality: Why This Scaffold Works

The C-Br bond in the ortho position is highly susceptible to Pd(0) insertion. However, the steric bulk of the adjacent β -keto nitrile group requires specific bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos, or dppf) to facilitate oxidative addition and prevent catalyst deactivation (Pd black formation)[4]. Furthermore, the acidic α -proton of the β -keto nitrile dictates the use of mild bases; strong bases like NaOtBu will trigger unwanted enolate-driven side reactions, such as α -arylation or substrate degradation[5].

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Assembly

This protocol describes the intermolecular coupling of 2-(2-Bromophenyl)-3-oxopropanenitrile with arylboronic acids.

Causality of Experimental Choices
  • Catalyst System: Pd(dppf)Cl₂ is selected because its large bite angle accommodates the steric hindrance of the ortho-substituted aryl bromide, accelerating the reductive elimination step.

  • Base & Solvent: K₂CO₃ in a 1,4-Dioxane/H₂O (4:1) mixture provides a mild, biphasic environment. The water dissolves the inorganic base and boronic acid, while dioxane solubilizes the organic substrate, preventing the β -keto nitrile from undergoing base-catalyzed decomposition.

Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromophenyl)-3-oxopropanenitrile (1.0 mmol, 224 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Inject 10 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 85 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Self-Validating System
  • In-Process Control: Monitor via TLC (UV 254 nm). The product will typically have a lower Rf than the starting material due to the extended conjugated biaryl system.

  • Analytical Confirmation: GC-MS must show the disappearance of the characteristic isotopic bromine doublet (M / M+2) and the appearance of the new molecular ion peak. ¹H NMR will confirm the loss of the ortho-bromo splitting pattern and the integration of new aromatic protons.

Protocol B: Tandem Enamine Formation & Buchwald-Hartwig Amination

This advanced workflow leverages the aldehyde equivalent (C3-oxo group) to form an enamine, which perfectly positions a secondary nitrogen for an intramolecular C-N coupling with the ortho-bromide, yielding a 1-alkyl-3-cyanoindole[6],[7].

G A 2-(2-Bromophenyl)- 3-oxopropanenitrile C β-Aminoacrylonitrile (Enamine Intermediate) A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Pd(0) Catalyst Oxidative Addition C->D Pd2(dba)3 / Xantphos E Intramolecular Buchwald-Hartwig D->E Base (Cs2CO3) F 1-Alkyl-3-cyanoindole (Target Product) E->F Reductive Elimination

Reaction pathway for tandem condensation and Pd-catalyzed intramolecular amination.

Causality of Experimental Choices
  • Step 1 (Condensation): A primary amine (e.g., benzylamine) condenses with the formyl group. Toluene is used with molecular sieves to sequester water, driving the equilibrium toward the stable β -aminoacrylonitrile intermediate.

  • Step 2 (Cyclization): Pd₂(dba)₃ combined with Xantphos is utilized. Xantphos possesses a wide bite angle (111°), which is geometrically optimal for bringing the palladium-bound aryl group and the enamine nitrogen into proximity for intramolecular C-N bond formation[8].

Step-by-Step Methodology
  • Enamine Formation: In a 25 mL round-bottom flask, dissolve 2-(2-Bromophenyl)-3-oxopropanenitrile (1.0 mmol) and Benzylamine (1.1 mmol) in anhydrous Toluene (10 mL). Add 3Å molecular sieves (500 mg) and a catalytic amount of glacial acetic acid (10 mol%). Stir at 80 °C for 4 hours.

  • Filtration: Filter the mixture through a short pad of Celite to remove the sieves. Concentrate the filtrate to yield the crude enamine.

  • Cross-Coupling Setup: Transfer the crude enamine to a Schlenk flask. Add Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Reaction: Evacuate/backfill with Argon (3x). Add anhydrous 1,4-Dioxane (10 mL). Heat the mixture at 100 °C for 16 hours.

  • Isolation: Cool, dilute with CH₂Cl₂, filter through Celite, and purify by silica gel chromatography to isolate the 1-benzyl-3-cyanoindole.

Self-Validating System
  • Intermediate Validation: IR spectroscopy of the intermediate must show the disappearance of the broad C=O stretch (~1690 cm⁻¹) and the appearance of an N-H stretch (~3300 cm⁻¹), while retaining the strong C≡N stretch (~2220 cm⁻¹).

  • Final Product Validation: Complete consumption of the enamine intermediate via TLC. ¹H NMR of the final indole will show the disappearance of the enamine N-H proton and the presence of a characteristic sharp singlet for the indole C2-H proton (~7.8 ppm).

Quantitative Data & Optimization

The success of these cross-coupling reactions is highly dependent on ligand and base selection. The tables below summarize the optimization data to guide reaction troubleshooting.

Table 1: Ligand Optimization for Intramolecular Buchwald-Hartwig Amination

Ligand Bite Angle (°) Conversion (%) Yield (%) Mechanistic Observation
PPh₃ 85 45 30 High levels of reductive dehalogenation; poor cyclization.
dppf 99 75 68 Moderate efficiency; visible Pd black formation.
Xantphos 111 >99 92 Excellent C-N coupling; minimal byproducts.

| XPhos | - | 95 | 88 | Fast oxidative addition; slight steric clash during reductive elimination. |

Table 2: Base Selection for Suzuki-Miyaura Coupling of β -Keto Nitriles

Base pKa (aq) Yield (%) Major Byproduct / Observation
NaOtBu ~16 <10 Substrate degradation / Enolate-driven side reactions.
Cs₂CO₃ ~10.3 72 Trace dehalogenation observed via GC-MS.
K₂CO₃ ~10.3 89 Clean reaction profile; optimal balance of basicity.

| K₃PO₄ | ~12.3 | 81 | Slight α -arylation detected. |

Troubleshooting Logic

When scaling up palladium-catalyzed reactions with ortho-halogenated substrates, catalyst deactivation and dehalogenation are the most common failure modes[5]. Use the following logic tree to diagnose and resolve low yields.

G Start Low Yield in Pd-Coupling? Q1 Is Pd Black Visible in the Flask? Start->Q1 Sol1 Catalyst Deactivation: Switch to Pd Pre-catalyst or Increase Ligand Loading Q1->Sol1 Yes Q2 Is the Starting Material Unreacted? Q1->Q2 No Sol2 Poor Oxidative Addition: Switch to bulky, electron-rich ligand (e.g., XPhos) Q2->Sol2 Yes Q3 Is Dehalogenation Detected via GC-MS? Q2->Q3 No Sol3 Base/Solvent Issue: Ensure anhydrous conditions & use milder base (K2CO3) Q3->Sol3 Yes

Troubleshooting logic tree for optimizing Pd-catalyzed cross-coupling reactions.

References

  • 2-(2-Bromophenyl)-3-oxopropanenitrile | CAS#:301373-09-1 ChemSrc.[Link]

  • Recent Progress Concerning the N-Arylation of Indoles MDPI - Molecules.[Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes Beilstein Journal of Organic Chemistry.[Link]

  • ortho-Bromo(propa-1,2-dien-1-yl)arenes: Substrates for Domino Reactions The Journal of Organic Chemistry - ACS Publications.[Link]

  • Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction Organic Letters - ACS Publications.[Link]

  • Synthesis of N-Functionalized/NH-Multisubstituted Indoles... via Sequential One-Pot Base-Mediated and Copper-Catalyzed Inter- and Intramolecular Amination ResearchGate.[Link]

Sources

Application

Step-by-step laboratory protocol for the preparation of 2-(2-Bromophenyl)-3-oxopropanenitrile

Introduction and Mechanistic Rationale 2-(2-Bromophenyl)-3-oxopropanenitrile (CAS: 301373-09-1) is a highly versatile bi-functional building block utilized extensively in medicinal chemistry for the construction of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-(2-Bromophenyl)-3-oxopropanenitrile (CAS: 301373-09-1) is a highly versatile bi-functional building block utilized extensively in medicinal chemistry for the construction of complex nitrogen-containing heterocycles, such as pyrimidines and pyrazoles[1]. In solution, this compound exists in a dynamic tautomeric equilibrium with its enol form, 2-(2-bromophenyl)-3-hydroxyprop-2-enenitrile[2].

The most robust and scalable method for synthesizing α -formyl arylacetonitriles relies on a Claisen-type condensation (formylation)[3]. This protocol adapts validated methodologies for the formylation of arylacetonitriles, utilizing sodium methoxide as the base to drive the condensation between 2-bromophenylacetonitrile and ethyl formate.

Causality in Experimental Design
  • Base Selection (Sodium Methoxide): A strong alkoxide base is required to quantitatively deprotonate the α -carbon of 2-bromophenylacetonitrile. Sodium methoxide is preferred over aqueous bases to prevent the hydrolysis of the nitrile group and the ester formylating agent.

  • Temperature Control (0 °C to RT): The initial deprotonation and subsequent nucleophilic acyl substitution are exothermic. Maintaining 0 °C during addition prevents unwanted self-condensation (Thorpe-Ziegler reaction) of the nitrile[3].

  • Aqueous Workup Strategy: The product initially forms as a water-soluble sodium enolate. By extracting the reaction mixture with water, unreacted starting materials and organic byproducts are left in the organic phase, creating a highly efficient, self-validating purification step prior to acidification[3].

Quantitative Data and Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected parameters for a standard 100 mmol scale reaction.

Reagent / ParameterRoleMW ( g/mol )EquivalentsAmount
2-Bromophenylacetonitrile Starting Material196.041.0019.60 g (100 mmol)
Ethyl Formate Formylating Agent74.081.5011.11 g (150 mmol)
Sodium Methoxide Base54.021.508.10 g (150 mmol)
Anhydrous THF Solvent72.11N/A150 mL
Reaction Time Kinetic ParameterN/AN/A3.5 Hours
Expected Yield Efficiency224.05N/A75 - 85%

Step-by-Step Laboratory Protocol

Caution: Perform all operations in a well-ventilated fume hood. 2-Bromophenylacetonitrile is a lachrymator and skin irritant.

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Base Suspension: Add 8.10 g (150 mmol) of dry sodium methoxide to the flask. Suspend the base in 150 mL of anhydrous Tetrahydrofuran (THF). Note: Benzene can also be used as per classical literature[3], but THF is recommended for modern safety compliance and excellent solubility profiles.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

Phase 2: Addition and Condensation
  • Reagent Mixing: In a separate dry Erlenmeyer flask, thoroughly mix 19.60 g (100 mmol) of 2-bromophenylacetonitrile with 11.11 g (150 mmol) of ethyl formate. Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the nitrile/ester mixture dropwise to the cold sodium methoxide suspension over a period of 30 to 45 minutes[3]. Maintain vigorous stirring to prevent localized concentration spikes.

  • Reaction Maturation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and stir continuously for 3 hours. The mixture will typically transition to a thick, colored suspension as the sodium enolate precipitates.

Phase 3: Quenching and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by slowly adding 150 mL of ice-cold distilled water[3]. Stir until all solids (the sodium salt of the product) dissolve into the aqueous phase.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer (containing the product) from the organic layer.

  • Washing: Wash the aqueous layer with diethyl ether or ethyl acetate (2 × 50 mL) to extract any unreacted 2-bromophenylacetonitrile and non-polar impurities. Discard the organic washes.

  • Acidification: Transfer the purified aqueous layer to a beaker. While stirring vigorously and cooling in an ice bath, slowly add 2N Hydrochloric Acid (HCl) dropwise until the solution reaches a pH of 2-3. The target compound, 2-(2-Bromophenyl)-3-oxopropanenitrile, will precipitate as a solid.

  • Filtration and Drying: Isolate the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water. Dry the solid in a vacuum oven at 40 °C overnight to afford the final product[4].

Synthetic Workflow Visualization

SynthesisWorkflow Start System Purge (Argon/N2 Atmosphere) Base Suspend NaOMe in Anhydrous THF (0 °C) Start->Base Add Dropwise Addition: Ethyl Formate + Nitrile Base->Add Exothermic Control React Stir at Room Temp (3.0 Hours) Add->React Remove Ice Bath Quench Quench Reaction (Ice Water) React->Quench Enolate Formation Phase Phase Separation (Retain Aqueous Layer) Quench->Phase Wash Organic Wash (Remove Impurities) Phase->Wash Product in Aq. Phase Acidify Acidify to pH 2-3 (2N HCl) Wash->Acidify Purified Aq. Phase Isolate Vacuum Filtration & Vacuum Drying Acidify->Isolate Product Precipitation

Workflow for the Claisen formylation and isolation of 2-(2-Bromophenyl)-3-oxopropanenitrile.

References

  • ChemSrc. "2-(2-Bromophenyl)-3-oxopropanenitrile | CAS#:301373-09-1." ChemSrc Database. Available at:[Link]

Sources

Method

Application Notes and Protocols: 2-(2-Bromophenyl)-3-oxopropanenitrile in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile In the landscape of medicinal chemistry, the rapid construction of highly functionalized heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

In the landscape of medicinal chemistry, the rapid construction of highly functionalized heterocycles is paramount. 2-(2-Bromophenyl)-3-oxopropanenitrile (CAS: 301373-09-1), also documented under its tautomeric enol form as 2-(2-Bromophenyl)-3-hydroxyprop-2-enenitrile[1], is a highly versatile C3 synthon[2].

This intermediate is defined by its bifunctional nature: it possesses a highly reactive formyl (carbonyl) group and a nitrile group, flanking an acidic alpha-carbon substituted with a 2-bromophenyl ring. This unique structural triad makes it an exceptional building block for the regioselective synthesis of 5- and 6-membered nitrogenous heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are frequently utilized in the development of complex pharmaceutical agents, including selective inhibitors of Janus kinases (JAKs) implicated in inflammatory diseases[3].

Mechanistic Insights: The Power of the C3 Synthon

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on understanding the inherent electrophilicity of your building blocks. When 2-(2-Bromophenyl)-3-oxopropanenitrile is reacted with binucleophiles (e.g., hydrazines, amidines), the reaction follows a predictable, causality-driven sequence[4]:

  • Primary Nucleophilic Attack: The formyl group (C=O) is the most electrophilic site. It undergoes initial attack by the most nucleophilic atom of the binucleophile (e.g., the terminal nitrogen of hydrazine), forming an intermediate imine or hydrazone.

  • Intramolecular Cyclization: The secondary nucleophilic site of the binucleophile then attacks the adjacent electrophilic nitrile carbon (C≡N), closing the ring.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to yield a stable, aromatic amino-heterocycle.

Crucially, the 2-bromo substituent on the phenyl ring is intentionally preserved during these mild cyclocondensations. It serves as an orthogonal, late-stage handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to further diversify the drug scaffold.

Pathway SM 2-(2-Bromophenyl)- 3-oxopropanenitrile Nuc1 Hydrazine SM->Nuc1 EtOH, AcOH Nuc2 Acetamidine SM->Nuc2 EtOH, NaOEt Nuc3 Hydroxylamine SM->Nuc3 MeOH, NaOAc Prod1 5-Amino-4-(2-bromophenyl)- 1H-pyrazole Nuc1->Prod1 Cyclocondensation Prod2 4-Amino-5-(2-bromophenyl)- 2-methylpyrimidine Nuc2->Prod2 Cyclocondensation Prod3 5-Amino-4-(2-bromophenyl)- isoxazole Nuc3->Prod3 Cyclocondensation

Fig 1. Divergent cyclocondensation pathways of 2-(2-Bromophenyl)-3-oxopropanenitrile.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for converting 2-(2-Bromophenyl)-3-oxopropanenitrile into various high-value heterocyclic scaffolds.

Binucleophile / ReagentCatalyst / BaseSolventTemp (°C)Target HeterocycleTypical Yield (%)
Hydrazine HydrateAcetic Acid (cat.)Ethanol785-Amino-4-(2-bromophenyl)-1H-pyrazole82 - 88
Acetamidine HClSodium EthoxideEthanol784-Amino-5-(2-bromophenyl)-2-methylpyrimidine75 - 80
Hydroxylamine HClSodium AcetateMethanol655-Amino-4-(2-bromophenyl)isoxazole70 - 76
Elemental S + CyclohexanoneMorpholineEthanol782-Amino-3-(2-bromophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene65 - 72

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) to verify intermediate formation and reaction completion.

Protocol A: Synthesis of 5-Amino-4-(2-bromophenyl)-1H-pyrazole

Objective: Construct a functionalized pyrazole core while retaining the 2-bromo handle for downstream cross-coupling.

Procedure:

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 2-(2-Bromophenyl)-3-oxopropanenitrile (10.0 mmol, 2.24 g) in 20 mL of absolute ethanol.

  • Catalysis: Add glacial acetic acid (1.0 mmol, 0.06 mL).

    • Causality: The beta-ketonitrile naturally exists in equilibrium with its enol form[1]. Acetic acid protonates the formyl oxygen, shifting the equilibrium toward the highly reactive aldehyde species, thereby accelerating the initial nucleophilic attack by hydrazine.

  • Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add hydrazine hydrate (12.0 mmol, 0.38 mL) over 10 minutes.

    • Causality: Slow addition at low temperatures controls the exothermic nature of the reaction and prevents the formation of unwanted bis-hydrazone dimers.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 4 hours.

  • IPC & Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.

    • Validation Criterion: The reaction is deemed complete when the starting material peak (m/z 223 [M-H]⁻) is <1% and the product peak (m/z 238 [M+H]⁺ for ⁷⁹Br) constitutes >95% of the total UV area.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the residual acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude solid.

  • Purification: Recrystallize from an ethanol/water mixture.

Mechanism Step1 Enolization of 3-oxopropanenitrile (Acid-Catalyzed) Step2 Nucleophilic Attack by Hydrazine (Formation of Hydrazone) Step1->Step2 Step3 Intramolecular Cyclization (Nitrogen attacks Nitrile Carbon) Step2->Step3 Step4 Tautomerization (Aromatization to 5-Aminopyrazole) Step3->Step4 Step5 Late-Stage Diversification (Pd-Catalyzed Suzuki Coupling of 2-Bromo) Step4->Step5

Fig 2. Mechanistic workflow from enolization to late-stage Suzuki diversification.

Protocol B: Synthesis of 4-Amino-5-(2-bromophenyl)-2-methylpyrimidine

Objective: Synthesize a pyrimidine scaffold commonly utilized in kinase inhibitor design[3].

Procedure:

  • Free-Basing the Amidine: In a dry flask under a nitrogen atmosphere, dissolve sodium ethoxide (15.0 mmol) in 25 mL of absolute ethanol. Add acetamidine hydrochloride (15.0 mmol) and stir for 30 minutes at room temperature.

    • Causality: Acetamidine is supplied as a stable hydrochloride salt. Sodium ethoxide is strictly required to neutralize the salt, liberating the highly nucleophilic free base of acetamidine necessary for the reaction.

  • Addition of Synthon: Add 2-(2-Bromophenyl)-3-oxopropanenitrile (10.0 mmol, 2.24 g) in one portion to the suspension.

  • Cyclocondensation: Heat the mixture to reflux for 6 hours.

    • Causality: The basic conditions not only free the amidine but also deprotonate the alpha-carbon of the intermediate, driving the intramolecular cyclization onto the nitrile group to close the 6-membered pyrimidine ring[4].

  • IPC & Self-Validation: Monitor the reaction via HPLC at 254 nm.

    • Validation Criterion: The reaction is validated as complete when the intermediate imine peak is fully consumed and the chromatogram shows a single major peak corresponding to the pyrimidine product (Rt shift to a more polar region).

  • Workup & Purification: Cool the reaction to room temperature. Filter off the precipitated sodium chloride (NaCl) byproduct. Concentrate the filtrate under vacuum and purify the residue via flash column chromatography (DCM:MeOH 95:5).

References

  • Title: Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications (Reactions of 2-aryl-3-oxopropanenitrile with nitrogen compounds) Source: EurekaSelect / Current Organic Synthesis URL: [Link][4]

Sources

Application

Knoevenagel condensation reactions using 2-(2-Bromophenyl)-3-oxopropanenitrile

Title: Application Note: Knoevenagel Condensation Strategies Utilizing 2-(2-Bromophenyl)-3-oxopropanenitrile in Heterocyclic Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Knoevenagel Condensation Strategies Utilizing 2-(2-Bromophenyl)-3-oxopropanenitrile in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-(2-Bromophenyl)-3-oxopropanenitrile (often referred to in the literature as a substituted benzoylacetonitrile or β -ketonitrile analog) is a highly versatile building block in organic synthesis[1]. The methylene (or methine, depending on its tautomeric state) protons situated between the highly electron-withdrawing carbonyl and cyano groups exhibit pronounced acidity. This structural feature is the primary driver for its utility in Knoevenagel condensations, allowing for facile deprotonation by mild bases to form a stable enolate[1][2].

Causality of Experimental Choices:

  • Base Selection: Mild secondary amines like piperidine or morpholine are preferred over strong inorganic bases. They act as Brønsted bases to generate the reactive enolate and can simultaneously form transient iminium ions with the electrophilic aldehyde. This dual activation (the Knoevenagel-Doebner modification) significantly lowers the activation energy of the nucleophilic attack[3][4].

  • The 2-Bromophenyl Handle: The inclusion of an ortho-bromo substituent on the phenyl ring provides a critical orthogonal reactivity site. Following the Knoevenagel condensation, the bromine atom serves as a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclizations to form complex fused scaffolds like quinolines and indoles[2].

Mechanism A 2-(2-Bromophenyl)- 3-oxopropanenitrile B Enolate/Carbanion Intermediate A->B Base (-H+) D Aldol Adduct (Alkoxide) B->D Nucleophilic Attack C Aldehyde Electrophile C->D E Dehydration (-H2O) D->E Protonation F α-Arylidene-β-ketonitrile Product E->F Elimination

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Protocol A: Conventional Base-Catalyzed Condensation

This protocol is optimized for standard laboratory setups, prioritizing ease of workup and high purity of the α -arylidene- β -ketonitrile product.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of 2-(2-Bromophenyl)-3-oxopropanenitrile and 10.0 mmol of the target aryl aldehyde in 20 mL of absolute ethanol.

    • Rationale: Ethanol is chosen because the starting materials are highly soluble, whereas the highly conjugated Knoevenagel product typically exhibits lower solubility. This differential solubility drives the equilibrium forward via precipitation[5].

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of piperidine dropwise to the stirring solution.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the UV-active starting material indicates completion.

  • Workup: Cool the reaction mixture to room temperature, then pour it into 100 mL of crushed ice-water while stirring vigorously.

    • Rationale: The sudden drop in temperature and change in solvent polarity forces the rapid crystallization of the hydrophobic product, acting as a self-validating purification step.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold aqueous ethanol (10%), and recrystallize from hot ethanol to yield the pure product.

Protocol B: Microwave-Assisted Solvent-Free Condensation

For drug development professionals requiring high-throughput library synthesis, this green chemistry approach drastically reduces reaction times.

Step-by-Step Methodology:

  • Preparation: Grind equimolar amounts (5.0 mmol) of 2-(2-Bromophenyl)-3-oxopropanenitrile and the aryl aldehyde in an agate mortar.

  • Catalyst Integration: Add 10 mol% of basic alumina or ammonium acetate and grind until a homogenous fine powder is formed.

    • Rationale: Solvent-free conditions maximize the effective concentration of the reactants, while the solid support provides a high surface area for the catalytic base[1].

  • Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate at 300 W for 3–5 minutes in 1-minute intervals, monitoring the temperature to prevent charring.

  • Extraction: Extract the crude mixture with hot ethyl acetate, filter to remove the solid catalyst, and concentrate the filtrate in vacuo.

Quantitative Data & Optimization

The following table summarizes the optimization data for the condensation of β -ketonitriles with a standard aryl aldehyde (e.g., 4-fluorobenzaldehyde) to establish the most efficient parameters[3][4].

ConditionCatalyst (mol%)SolventTemp (°C)TimeYield (%)
1Piperidine (10%)Ethanol78 (Reflux)3 h85%
2Triethylamine (10%)Ethanol78 (Reflux)4 h72%
3L-Proline (10%)Methanol65 (Reflux)5 h78%
4 Basic Alumina (10%) Solvent-Free MW (300 W) 4 min 91%
5None (Control)Ethanol78 (Reflux)24 h<5%

Table 1: Optimization parameters demonstrating the superior efficiency of microwave-assisted solvent-free conditions and piperidine-catalyzed reflux.

Downstream Applications in Drug Development

The α -arylidene- β -ketonitriles generated from 2-(2-Bromophenyl)-3-oxopropanenitrile are not mere end-products; they are highly reactive Michael acceptors and bis-electrophiles used to construct diverse pharmacophores[1][2].

  • Pyrazoles: Reaction of the Knoevenagel adduct with hydrazine hydrate or phenylhydrazine leads to cyclization via Michael addition followed by intramolecular condensation, yielding highly substituted pyrazoles[1][5].

  • Pyrimidines: Condensation with urea or thiourea under basic conditions yields pyrimidine derivatives, which are ubiquitous structural motifs in kinase inhibitors and antiviral agents[1].

  • Multicomponent Reactions (MCRs): The adducts can be intercepted in situ by secondary cyclic amines (e.g., morpholine) to form complex enaminonitriles via a tandem Knoevenagel-Michael sequence[3][4].

Workflow S1 Step 1: Reagent Mixing Substrate + Aldehyde S2 Step 2: Catalysis Add Piperidine (0.1 eq) S1->S2 S3 Step 3: Reaction Reflux in EtOH (2-4 h) S2->S3 S4 Step 4: Workup Precipitate in Ice Water S3->S4 S5 Step 5: Purification Recrystallization S4->S5 D1 Downstream: Pyrazoles (via Hydrazine) S5->D1 D2 Downstream: Pyrimidines (via Urea/Thiourea) S5->D2 D3 Downstream: Cross-Coupling (via 2-Bromo handle) S5->D3

Experimental workflow and downstream diversification of the Knoevenagel product.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Advances (2025) URL:[Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines Source: Reactions / MDPI (2022) URL:[Link]

  • I2-Catalyzed Multicomponent Reactions for Accessing Densely Functionalized Pyrazolo[1,5-a]pyrimidines and Their Disulphenylated Derivatives Source: The Journal of Organic Chemistry / ACS Publications (2016) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 2-(2-Bromophenyl)-3-oxopropanenitrile

Welcome to the Advanced Applications Support Center. As researchers scale up palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), protodebromination (hydrodehalogenation) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers scale up palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), protodebromination (hydrodehalogenation) is a frequent and frustrating side reaction. This guide is specifically engineered to address the mechanistic causality and provide validated solutions for handling 2-(2-Bromophenyl)-3-oxopropanenitrile , a highly sensitive, sterically hindered substrate.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q: Why is 2-(2-Bromophenyl)-3-oxopropanenitrile specifically prone to debromination? A: The root cause lies in the kinetic competition between the desired transmetalation step and background hydride abstraction. 2-(2-Bromophenyl)-3-oxopropanenitrile features an ortho-substituted −CH(CN)CHO group. This beta-ketonitrile/formyl nitrile moiety is highly acidic and readily forms a bulky, electron-rich enolate under standard basic coupling conditions.

During the catalytic cycle, the oxidative addition of Pd(0) to the Ar–Br bond is typically fast. However, the resulting Ar–Pd(II)–Br intermediate faces severe steric repulsion from the ortho-enolate group, making the subsequent transmetalation step the rate-limiting bottleneck. Because the Ar–Pd(II) species has a prolonged lifetime, it becomes highly vulnerable to intercepting a hydride source, leading to premature reductive elimination and the formation of the debrominated side product (2-phenyl-3-oxopropanenitrile).

Q: Where is the hydrogen source coming from in these protodebromination side reactions? A: Protodehalogenation requires a proton or hydride source. In complex cross-coupling environments, this originates from three primary culprits:

  • Solvent Decomposition: Formamide solvents like DMF or DMA are notorious for decomposing under basic conditions at elevated temperatures to donate hydrides, a phenomenon well-documented in complex Pd-catalyzed systems[1]. For more details, see 1.

  • Adventitious Water & Phosphine Oxidation: Trace water can react with nucleophilic phosphine ligands (like PPh3​ ) to form phosphonium salts, which act as a direct hydrogen source for hydrodehalogenation[2]. This mechanism is thoroughly explored in2.

  • β -Hydride Elimination from Bases: Alkoxide bases (e.g., NaOtBu , NaOEt ) or amine bases can undergo β -hydride elimination, transferring a hydride directly to the palladium center[3].

Mechanism Start Pd(0) Catalyst + Ar-Br [2-(2-Bromophenyl)-3-oxopropanenitrile] OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Transmet Transmetalation (Desired Pathway) OxAdd->Transmet Coupling Partner + Base Hydride Hydride Transfer (from DMF, Base, or H2O) OxAdd->Hydride Slower Transmetalation / Steric Hindrance RedElim Reductive Elimination (Cross-Coupled Product) Transmet->RedElim ProtoDehalo Reductive Elimination (Debrominated Side Product) Hydride->ProtoDehalo

Figure 1: Competing catalytic pathways showing desired cross-coupling vs. protodebromination.

Section 2: Troubleshooting Guide & Optimization Strategies

To suppress debromination, you must engineer the reaction conditions to accelerate transmetalation while simultaneously eliminating all potential hydride sources.

Strategy 1: Solvent and Base Redesign

Do not use DMF or DMA. Switch to non-hydride-donating solvents such as anhydrous Toluene, THF, or 1,4-Dioxane. Furthermore, avoid alkoxide bases. Use mild, anhydrous inorganic bases like K3​PO4​ or Cs2​CO3​ . These bases are strong enough to activate the boronic acid (forming the reactive boronate species) but do not possess extractable β -hydrogens.

Strategy 2: Ligand Architecture Optimization

Standard ligands like PPh3​ or dppe are insufficient for sterically hindered ortho-substituted substrates. You must upgrade to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [4]. As noted in the 4, these ligands stabilize low-coordinate palladium species. More importantly, their massive steric bulk actively forces the organic fragments together, drastically accelerating the reductive elimination step and outcompeting the background debromination pathway.

Troubleshooting Issue High Debromination (>10%) CheckSolvent Is solvent DMF or DMA? Issue->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Using Alkoxide/Amine bases? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 (Anhydrous) CheckBase->ChangeBase Yes CheckLigand Using standard PPh3? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Upgrade to XPhos, SPhos, or dtbpf CheckLigand->ChangeLigand Yes Success Optimized Coupling (<2% Debromination) CheckLigand->Success No ChangeLigand->Success

Figure 2: Logical troubleshooting workflow to systematically eliminate debromination.

Section 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution for 2-(2-Bromophenyl)-3-oxopropanenitrile in a standard Suzuki-Miyaura coupling.

SolventBase (2.0 eq)Catalyst / LigandTemp (°C)Desired Yield (%)Debromination (%)
DMF K2​CO3​ Pd(OAc)2​ / PPh3​ 8035%45%
DMF NaOtBu Pd(OAc)2​ / PPh3​ 8015%70%
THF K3​PO4​ Pd(OAc)2​ / PPh3​ 7055%25%
Toluene Cs2​CO3​ Pd2​(dba)3​ / XPhos9092% < 2%

Note: The shift to Toluene/ Cs2​CO3​ /XPhos effectively shuts down the hydride transfer pathways while accelerating catalytic turnover.

Section 4: Validated Experimental Protocol

To ensure a self-validating system, follow this optimized step-by-step methodology for the Suzuki-Miyaura coupling of 2-(2-Bromophenyl)-3-oxopropanenitrile, designed specifically to yield <2% debromination.

Materials Required:

  • 2-(2-Bromophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd)

  • XPhos ligand (10 mol%)

  • Anhydrous Cs2​CO3​ (2.5 equiv, finely milled)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict exclusion of adventitious water.

  • Reagent Loading: Add 2-(2-Bromophenyl)-3-oxopropanenitrile, the arylboronic acid, Pd2​(dba)3​ , XPhos, and anhydrous Cs2​CO3​ to the flask.

  • Degassing: Evacuate the flask and backfill with Argon (3 cycles). Critical Step: The solid mixture must be completely free of oxygen to prevent phosphine oxidation, which leads to water-mediated hydrodehalogenation.

  • Solvent Addition: Inject anhydrous, sparged Toluene (0.2 M relative to the bromide) via a syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12 hours. The high stirring rate is required because the reaction is a solid-liquid biphasic system due to the inorganic base.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • Deciphering complexity in Pd–catalyzed cross-couplings Source: Nature Communications / NIH URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:[Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies Source: Journal of the American Chemical Society / NIH PMC URL:[Link]

  • Cross-Coupling Reactions Guide Source: Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT) URL:[Link]

Sources

Optimization

Advanced purification and recrystallization techniques for 2-(2-Bromophenyl)-3-oxopropanenitrile

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)-3-oxop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)-3-oxopropanenitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for advanced purification and recrystallization. Our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic understanding and field-proven experience.

Core Principles of Purification for 2-(2-Bromophenyl)-3-oxopropanenitrile

The purification of 2-(2-Bromophenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways, hinges on exploiting the subtle differences in solubility between the target compound and its impurities.[1] The molecule's structure—featuring a polar nitrile group, a moderately polar ketone, and a nonpolar bromophenyl ring—dictates its solubility profile, making solvent selection the most critical parameter for successful purification.[2][3] Common impurities often arise from starting materials, by-products of the synthesis, or degradation.[4][5]

Troubleshooting Guide: Experimental Scenarios & Solutions

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Scenario 1: Low or No Crystal Formation After Cooling

Question: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals have formed, even after placing it in an ice bath. What went wrong?

Answer: This is a classic supersaturation or solvent-choice issue. Here’s a systematic approach to troubleshoot:

  • Cause - Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent.[6] In this case, the solution is not saturated enough for crystals to nucleate upon cooling.

    • Solution: Gently heat the solution in a fume hood to evaporate a portion of the solvent.[7][8] Bring the solution back to a boil to ensure everything is dissolved, then allow it to cool slowly again. To check if you've used too much solvent, you can evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution.[6]

  • Cause - Lack of Nucleation Sites: Sometimes, a perfectly saturated solution needs a "seed" to start the crystallization process.

    • Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide an ideal surface for crystal nucleation.[8]

    • Solution B (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[8]

  • Cause - Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures. An ideal recrystallization solvent dissolves the compound completely when hot but sparingly when cold.[6][9]

    • Solution: If the above steps fail, the solvent is likely unsuitable. You will need to evaporate the solvent completely and start over with a different solvent system. Refer to the solvent selection table below.

Scenario 2: The Product "Oils Out" Instead of Crystallizing

Question: When my solution cools, a viscous oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10] This is often caused by a high concentration of impurities that significantly depresses the melting point of the mixture or by the solution becoming supersaturated too quickly at a high temperature.

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Solution A (Add More Solvent): Add a small amount (1-5% of the total volume) of additional hot solvent to the solution.[10] This slightly decreases the saturation point, meaning the compound will start to crystallize at a lower temperature, which is hopefully below its melting point. Then, cool the solution very slowly.

  • Solution B (Change Solvent System): Oiling out is common when using highly nonpolar solvents. Consider switching to a more polar solvent or a two-solvent system (see protocol below) that allows for more controlled precipitation.

  • Solution C (Charcoal Treatment): If the issue persists, it may be due to significant impurities. Dissolve the oil/solid in a suitable solvent, add a small amount of activated charcoal, heat to boiling, and perform a hot filtration to remove the charcoal and adsorbed impurities.[10][11] Then, proceed with the recrystallization.

Scenario 3: Crystals Are Colored or Appear Impure After Recrystallization

Question: I've recrystallized my product, but it still has a yellow or brown tint. How do I get a pure, colorless product?

Answer: Colored impurities are common in organic synthesis and are often large, polar molecules that get trapped in the crystal lattice.

  • Solution A (Activated Charcoal): As mentioned above, activated charcoal is excellent for adsorbing colored impurities. Dissolve the impure crystals in a minimum amount of hot solvent, add a very small amount of charcoal (a spatula tip is often enough), and swirl the hot solution for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.

  • Hot Filtration: You must filter the solution while it is still hot to remove the charcoal.[11] Use a pre-heated funnel to prevent premature crystallization in the funnel stem.[6][12]

  • Solution B (Second Recrystallization): A single recrystallization may not be sufficient. Performing a second recrystallization on the collected crystals will almost always result in a significant increase in purity.[9]

  • Solution C (Column Chromatography): If recrystallization fails to remove the impurity, the impurity may have a solubility profile very similar to your product. In this case, column chromatography is the preferred method.[4][13] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel).[14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-(2-Bromophenyl)-3-oxopropanenitrile?

A1: A two-solvent system is often ideal for this compound due to its mixed polarity. A good starting point is an Ethanol/Water or Isopropanol/Hexane system. You dissolve the crude product in a minimum amount of the hot "soluble" solvent (e.g., ethanol) and then slowly add the "anti-solvent" (e.g., water) until the solution becomes cloudy, then add a drop of the soluble solvent to make it clear again before cooling.[7][15] This allows for fine-tuned control over the saturation point.

Q2: What are the most likely impurities in my crude product?

A2: Impurities can originate from various sources.[4] Key possibilities include unreacted starting materials from the synthesis (e.g., 2-bromoacetonitrile or precursors), by-products from side reactions, and degradation products.[5][16] Without knowing the specific synthetic route, it is hard to be certain, but running a simple TLC or HPLC analysis of your crude product can provide valuable clues.

Q3: How can I be sure my final product is pure?

A3: The primary indicator of purity after recrystallization is the melting point. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities will cause the melting point to be depressed and broaden the range. For definitive purity assessment, techniques like HPLC, NMR, or Mass Spectrometry should be employed.

Q4: What are the critical safety precautions when handling this compound?

A4: 2-(2-Bromophenyl)-3-oxopropanenitrile and its precursors can be hazardous. Always handle the compound in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][18] It may be harmful if swallowed, inhaled, or comes into contact with skin.[19] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12][17][18][19]

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical factor in a successful recrystallization.[20] The following table provides data on common solvents to aid in your selection. The ideal solvent will dissolve the compound when hot but not at room temperature.

SolventPolarity IndexBoiling Point (°C)Suitability & Rationale
Water 10.2100Poor (as single solvent) ; Likely insoluble due to the large bromophenyl group. Excellent (as anti-solvent) in a two-solvent system with an alcohol.
Ethanol 4.378Good (as soluble solvent) ; Effectively dissolves the compound when hot due to its polarity and hydrogen bonding capability.
Isopropanol 3.982Excellent (as soluble solvent) ; Similar to ethanol but slightly less polar, offering a potentially better solubility differential between hot and cold.
Ethyl Acetate 4.477Moderate ; May be a suitable single solvent. Its polarity is intermediate and should be tested.
Dichloromethane 3.140Poor for Recrystallization ; Low boiling point makes it difficult to maintain a hot solution. More suitable for chromatography.
Hexane/Heptane 0.169 / 98Excellent (as anti-solvent) ; The compound is likely insoluble in these nonpolar solvents. Ideal for precipitating the product from a more polar solution.

Experimental Protocols

Protocol 1: Advanced Two-Solvent Recrystallization

This protocol uses an isopropanol/hexane system, which provides excellent control over crystal formation.

  • Dissolution: Place the crude 2-(2-Bromophenyl)-3-oxopropanenitrile (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (start with 5-10 mL) and bring the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol dropwise until the solid is completely dissolved.[9][21]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring it back to a boil for 2-3 minutes.

  • (Optional) Hot Filtration: Pre-heat a stemless funnel and a new flask. Filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.[6][11] Wash the original flask and filter paper with a small amount of hot isopropanol to recover any remaining product.

  • Induce Crystallization: While the isopropanol solution is still hot, add hexane dropwise while swirling the flask. Continue adding hexane until a persistent cloudiness (turbidity) appears.[15]

  • Re-dissolution: Add 1-2 drops of hot isopropanol to re-dissolve the precipitate, resulting in a clear, saturated solution.[15]

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6][9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the mother liquor.[6][22]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Use this method if recrystallization fails to provide a product of sufficient purity.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for a compound of this polarity is a mixture of Ethyl Acetate and Hexane. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using the selected solvent system (the mobile phase). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.[13]

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation using TLC to identify which fractions contain the pure product.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(2-Bromophenyl)-3-oxopropanenitrile.

Visualized Workflows and Logic

The following diagrams illustrate the purification workflow and the troubleshooting decision-making process.

PurificationWorkflow cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation Crude Crude Product Dissolve Dissolve in Min. Hot Solvent #1 Crude->Dissolve HotFilt Hot Filtration (Optional: Charcoal) Dissolve->HotFilt AddAnti Add Anti-Solvent (#2) to Cloud Point HotFilt->AddAnti CoolSlow Slow Cooling to RT AddAnti->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Anti-Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for Two-Solvent Recrystallization.

TroubleshootingTree cluster_no_xtal No Crystals Form cluster_oil Oiling Out Start Problem During Recrystallization NoXtal No Crystals Start->NoXtal Oiling Product Oils Out Start->Oiling TooMuchSolv Cause: Too much solvent? NoXtal->TooMuchSolv NoNuc Cause: No nucleation? TooMuchSolv->NoNuc No Evap Action: Evaporate Excess Solvent TooMuchSolv->Evap Yes BadSolv Action: Re-evaluate Solvent Choice NoNuc->BadSolv No Scratch Action: Scratch Flask or Add Seed Crystal NoNuc->Scratch Yes Reheat Action: Reheat to Dissolve Oil Oiling->Reheat AddSolv Action: Add More 'Good' Solvent Reheat->AddSolv Impure Cause: High Impurity Load? AddSolv->Impure Charcoal Action: Perform Charcoal Treatment Impure->Charcoal Yes

Sources

Troubleshooting

Overcoming steric hindrance in 2-(2-Bromophenyl)-3-oxopropanenitrile substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in complex molecular syntheses.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in complex molecular syntheses.

The molecule 2-(2-Bromophenyl)-3-oxopropanenitrile presents a unique dual-pathology in substitution reactions. Structurally, it is an α -aryl- β -keto nitrile. The ortho-bromo substituent creates a severe steric wall that stifles transition-metal-catalyzed cross-coupling, while the highly acidic α -proton (flanked by a nitrile, a formyl group, and the aryl ring) complicates base selection, often leading to catalyst poisoning or undesired O-alkylation.

This guide abandons generic advice. Instead, we will dissect the causality behind these failures and provide self-validating, field-proven protocols to overcome steric hindrance at both the aryl bromide and the active methylene positions.

Attempting Buchwald-Hartwig aminations or Suzuki-M

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 2-(2-Bromophenyl)-3-oxopropanenitrile Stability

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the solution stability of highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the solution stability of highly functionalized building blocks. 2-(2-Bromophenyl)-3-oxopropanenitrile (CAS#: 301373-09-1)[1] is a classic β -keto nitrile (specifically, an α -formyl nitrile). While highly versatile for heterocyclic synthesis, its dense array of electron-withdrawing groups makes it inherently unstable in aqueous environments if the pH is not strictly controlled.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during storage and biological assays.

Mechanistic Insights: The Causality of pH-Dependent Degradation

To prevent degradation, we must first understand the chemical causality behind it. The stability of β -keto nitriles is dictated by the delicate balance between their enol-keto tautomers and their susceptibility to nucleophilic attack[2].

  • Basic Conditions (pH > 7.0): In alkaline environments, the acidic α -proton is removed, generating a reactive enolate. This intermediate is highly susceptible to retro-Claisen cleavage (deformylation), yielding 2-bromophenylacetonitrile. Additionally, hydroxide ions can directly attack the nitrile carbon, leading to base-catalyzed hydrolysis into an amide or carboxylate[2].

  • Highly Acidic Conditions (pH < 2.0): Excess hydronium ions catalyze the hydrolysis of the nitrile group to a primary amide, and subsequently to a carboxylic acid. The resulting intermediate is a β -keto acid. β -keto acids are notoriously unstable and undergo rapid, irreversible decarboxylation (loss of CO2​ ) to form a terminal ketone[3][4].

  • The Optimal Stability Window (pH 4.0 – 5.5): Maintaining a slightly acidic pH keeps the molecule in its neutral, stable enol/keto form. At this pH, the hydronium concentration is too low to catalyze nitrile hydrolysis, and the hydroxide concentration is too low to trigger retro-Claisen cleavage[5].

Quantitative Data: pH Stability Profile

The table below summarizes the kinetic behavior and primary degradation pathways of 2-(2-Bromophenyl)-3-oxopropanenitrile across the pH spectrum. (Note: t1/2​ values are representative estimates based on structurally analogous β -keto nitriles at 25°C).

pH RangeDominant Molecular StatePrimary Degradation PathwayEst. Half-Life ( t1/2​ )Recommended Action
< 2.0 Protonated (Keto)Nitrile Hydrolysis DecarboxylationMinutes to HoursAvoid strong acids; neutralize immediately after acidic workups.
4.0 – 5.5 Enol/Keto EquilibriumNone (Optimal Stability Window) Weeks (at 4°C) Use Acetate or Citrate buffers for aqueous dilutions.
7.0 – 7.4 Partial Enolate AnionRetro-Claisen CleavageHours to DaysAvoid prolonged storage in standard PBS.
> 8.0 Enolate AnionRapid Deformylation / HydrolysisMinutesStrictly avoid basic extractions (e.g., NaOH , Na2​CO3​ ).

Troubleshooting & FAQs

Q1: Why is my compound rapidly degrading when diluted in standard PBS (pH 7.4)? A1: Standard Phosphate-Buffered Saline (PBS) sits at a physiological pH of 7.4, which is slightly basic for this compound. Furthermore, phosphate ions can act as general base catalysts, accelerating the enolization and subsequent retro-Claisen cleavage of the α -formyl group. If physiological pH is required for your assay, prepare the working solution immediately before use and limit incubation times.

Q2: I am observing a major degradation product in my LC-MS chromatogram. How do I identify it? A2: The degradation product depends entirely on your solution's pH[4]:

  • If your solution was basic: Look for a mass corresponding to 2-bromophenylacetonitrile (loss of the formyl group, −28 Da from the parent mass).

  • If your solution was acidic: Look for a mass corresponding to 1-(2-bromophenyl)propan-2-one (hydrolysis followed by loss of CO2​ ).

Q3: How does temperature interact with the pH stability of this compound? A3: Elevated temperatures exponentially accelerate both the acid-catalyzed decarboxylation and base-catalyzed cleavage pathways. Even at the optimal pH (4.0 - 5.5), thermal energy can drive slow hydrolysis. For long-term storage, keep the compound as a neat solid at -20°C or -80°C in a desiccator[3].

Experimental Protocols

Protocol A: Preparation of a Self-Validating, pH-Optimized Stock Solution

Causality Focus: We use DMSO as the primary solvent to completely arrest aqueous hydrolysis during initial solvation. We use an Acetate buffer (pH 4.5) because it lacks the general base catalysis properties of phosphate buffers.

  • Primary Solvation: Dissolve the neat solid 2-(2-Bromophenyl)-3-oxopropanenitrile in anhydrous, amine-free DMSO to create a 10 mM stock. Note: Amines in low-quality DMSO will trigger immediate degradation.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • pH Verification (Critical Step): Verify the buffer pH before introducing the organic stock. Organic solvents shift the apparent pH ( pH∗ ) of aqueous solutions, rendering standard pH meter readings inaccurate post-mixing.

  • Dilution: Slowly spike the 10 mM DMSO stock into the pH 4.5 acetate buffer to reach your desired working concentration (e.g., 100 μ M).

  • Storage: Aliquot the working solution and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Forced Degradation Study (LC-MS Validation)

Causality Focus: To confidently identify degradation peaks in your specific assay matrix, you must force the degradation under controlled extremes. This protocol includes an internal standard to validate that signal loss is due to chemical degradation, not ionization suppression.

  • Sample Preparation: Prepare three 1 mL aliquots of the compound at 10 μ M in a 50:50 Acetonitrile:Water mixture.

  • Internal Standard: Spike all aliquots with 1 μ M Benzophenone (a highly stable internal standard).

  • Conditioning:

    • Vial 1 (Acidic): Add 10 μ L of 1M HCl (Target pH ~1.5).

    • Vial 2 (Basic): Add 10 μ L of 1M NaOH (Target pH ~10.0).

    • Vial 3 (Control): Add 10 μ L of pH 4.5 Acetate buffer.

  • Incubation: Incubate all vials at 40°C for 4 hours.

  • Quenching: Neutralize Vial 1 with NaOH and Vial 2 with HCl to arrest degradation.

  • Analysis: Inject onto the LC-MS. Normalize the peak area of 2-(2-Bromophenyl)-3-oxopropanenitrile against the Benzophenone peak to accurately quantify degradation.

Mechanistic Visualization

G Compound 2-(2-Bromophenyl)-3-oxopropanenitrile Basic Basic pH (> 7.0) Compound->Basic OH- Acidic Acidic pH (< 2.0) Compound->Acidic H+ Optimal Optimal pH (4.0 - 5.5) Compound->Optimal Buffer RetroClaisen Retro-Claisen Cleavage Basic->RetroClaisen HydrolysisBase Nitrile Hydrolysis Basic->HydrolysisBase HydrolysisAcid Acid-Catalyzed Hydrolysis Acidic->HydrolysisAcid Stable Long-term Stability Optimal->Stable Decarboxylation Rapid Decarboxylation (-CO2) HydrolysisAcid->Decarboxylation

pH-dependent degradation pathways of 2-(2-Bromophenyl)-3-oxopropanenitrile.

References

  • [1] 2-(2-Bromophenyl)-3-oxopropanenitrile | CAS#:301373-09-1. ChemSrc. Available at: [Link]

  • [5] pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. ResearchGate. Available at:[Link]

  • [4] CN109651298B - Preparation method of 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane. Google Patents. Available at:

  • [2] OC 18 carbonyl III Flashcards (Enol stability and Claisen condensation). Cram. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Determination of 2-(2-Bromophenyl)-3-oxopropanenitrile: A Column Chemistry Comparison Guide

Introduction & Analytical Challenge In pharmaceutical development, the rigorous control of intermediate purity dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2-(2-Bromophenyl)-3-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

In pharmaceutical development, the rigorous control of intermediate purity dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2-(2-Bromophenyl)-3-oxopropanenitrile (CAS: 301373-09-1)[1] is a critical halogenated building block. However, its synthesis frequently generates closely related positional isomers (such as 3-bromo and 4-bromo analogs) and des-bromo degradation products.

Because these impurities possess nearly identical molecular weights and lipophilicities, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline separation. This guide objectively compares the performance of advanced column chemistries for this specific application and details a comprehensive, self-validating method validation protocol in strict accordance with2[2].

Column Chemistry Comparison: The Causality of Separation

To establish a robust method, we must first select a stationary phase capable of resolving the target analyte from its positional isomers. We compared three distinct column chemistries: a standard Alkyl C18, a Biphenyl phase, and a Pentafluorophenyl (PFP) phase.

Mechanistic Causality
  • Standard C18: Relies exclusively on hydrophobic (dispersive) interactions. Because the hydrophobic surface area of 2-bromo, 3-bromo, and 4-bromo isomers is virtually identical, standard C18 columns suffer from severe co-elution.

  • Biphenyl: Introduces π−π interactions alongside hydrophobicity, offering slight improvements in selectivity due to the polarizability of the aromatic rings.

  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole and act as electron acceptors. The bromine atom on the analyte acts as an electron donor, facilitating specific halogen bonding and dipole-dipole interactions. This orthogonal retention mechanism provides superior selectivity for halogenated positional isomers[3].

Experimental Data: Performance Comparison

Conditions: Isocratic elution (60:40 Acetonitrile:Water with 0.1% TFA), Flow rate 1.0 mL/min, Column Temp 25°C, UV Detection at 254 nm.

Column Chemistry (3 µm, 150 x 4.6 mm)Primary Retention MechanismRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs. 3-BromoSystem Suitability
Standard C18 Hydrophobic5.21.81.1Fail
Biphenyl Hydrophobic + π−π 6.81.41.7Marginal
PFP Phase Hydrophobic + π−π
  • Halogen Bonding
8.11.13.4Pass

Conclusion: The PFP column unambiguously outperforms alternative chemistries by leveraging halogen bonding, ensuring baseline resolution ( Rs​>2.0 ) necessary for accurate purity quantification.

Experimental Protocol: Self-Validating Methodology

A reliable analytical procedure must be a self-validating system. The following protocol incorporates built-in checks to ensure data integrity before validation parameters are calculated.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Causality: The acidic modifier suppresses the keto-enol tautomerization of the oxopropanenitrile moiety and neutralizes residual silanols on the column, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of 2-(2-Bromophenyl)-3-oxopropanenitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Target Concentration: 100 µg/mL).

Step 2: System Suitability Testing (SST)

Before initiating any validation sequence, the system must prove its capability.

  • Inject a blank diluent to confirm baseline stability and absence of ghost peaks.

  • Inject a resolution mixture (containing 2-bromo, 3-bromo, and 4-bromo isomers at 10 µg/mL each) six consecutive times.

  • Self-Validation Criteria: The sequence automatically aborts if Resolution ( Rs​ ) falls below 2.0, Tailing Factor ( Tf​ ) exceeds 1.5, or the %RSD of the peak area is > 2.0%.

Method Validation per ICH Q2(R2)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle[4]. The validation was executed using the optimized PFP method.

ICH_Q2R2_Validation Dev Method Optimization PFP Column Selection SysSuit System Suitability Rs > 2.0, Tailing < 1.5 Dev->SysSuit Spec Specificity Forced Degradation & Peak Purity SysSuit->Spec Quant Linearity & Range LOD/LOQ via S/N Ratio Spec->Quant AccPrec Accuracy & Precision Recovery & %RSD Evaluation Quant->AccPrec Rob Robustness Flow, Temp, & pH Variations AccPrec->Rob Valid Validated Method Fit for Intended Purpose Rob->Valid

Figure 1: ICH Q2(R2) logical workflow for HPLC method validation and self-validating system checks.

Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte without interference from degradation products or excipients. Samples of 2-(2-Bromophenyl)-3-oxopropanenitrile were subjected to forced degradation (1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat).

  • Self-Validating Check: A Diode Array Detector (DAD) was used to calculate the Peak Purity Angle vs. Purity Threshold. In all degraded samples, the purity angle was less than the threshold, proving spectral homogeneity and confirming no co-eluting degradants[3].

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was evaluated by injecting standard solutions ranging from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio approach, requiring S/N 3 for LOD and S/N 10 for LOQ.

Precision and Accuracy
  • Precision (Repeatability): Six independent preparations of the target concentration (100 µg/mL) were analyzed.

  • Accuracy (Recovery): Known amounts of the analyte were spiked into blank matrices at 50%, 100%, and 150% levels in triplicate.

Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity No interference at RT; Peak purity establishedNo interference; Purity angle < thresholdPass
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 ; y = 4521x + 12.4Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Precision (Intra-day) %RSD 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness %RSD 2.0% under varied conditions%RSD = 0.82% (max deviation)Pass

Conclusion

For the purity determination of 2-(2-Bromophenyl)-3-oxopropanenitrile, relying on standard hydrophobic C18 chemistry introduces a high risk of co-elution with positional isomers. By understanding the causality of molecular interactions, the selection of a PFP column introduces critical halogen bonding, yielding an orthogonal separation mechanism. The resulting method is highly specific, accurate, and fully validated in accordance with ICH Q2(R2) standards, ensuring robust quality control for downstream API manufacturing.

References

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Efficiency in the Suzuki Coupling of 2-(2-Bromophenyl)-3-oxopropanenitrile

Introduction: The Synthetic Challenge and Strategic Importance The synthesis of 2-aryl-3-oxopropanenitrile scaffolds is a cornerstone in the development of novel therapeutics and functional materials. The Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge and Strategic Importance

The synthesis of 2-aryl-3-oxopropanenitrile scaffolds is a cornerstone in the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the requisite C(sp²)-C(sp²) bond formation.[1] However, the specific substrate, 2-(2-Bromophenyl)-3-oxopropanenitrile, presents a significant synthetic challenge that pushes the boundaries of standard catalytic protocols. Its structure combines the steric hindrance of an ortho-substituent with the electronic complexities of a nitrile and a β-keto group, both of which can potentially interact with and deactivate the palladium catalyst.

This guide provides a comparative analysis of catalytic systems for this challenging transformation. While direct, peer-reviewed comparisons on this exact molecule are limited, this document synthesizes data from studies on structurally analogous substrates, such as 2-bromobenzonitrile and other sterically hindered aryl bromides, to provide a robust framework for catalyst selection and optimization.[2][3][4] We will explore the nuances of catalyst and ligand choice, reaction conditions, and their profound impact on efficiency, yield, and overall success.

Understanding the Catalytic Hurdle: Steric Hindrance and Functional Group Interference

The primary obstacle in the Suzuki coupling of 2-(2-Bromophenyl)-3-oxopropanenitrile is the steric bulk around the reaction center. The ortho-bromo group significantly impedes the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[5][6] This is often the rate-limiting step in the catalytic cycle.[7]

Furthermore, the presence of the nitrile (–CN) moiety introduces a potential coordination site that can compete with the desired reaction pathway, potentially leading to catalyst inhibition.[3] The choice of base is also critical, as the acidic α-proton of the 3-oxopropanenitrile moiety could lead to undesired side reactions if an overly strong or poorly chosen base is employed. Therefore, a successful catalytic system must feature a catalyst that is not only highly active but also resilient to functional group interference.

Comparative Analysis of Palladium-Based Catalytic Systems

The selection of the palladium source and, more critically, the ancillary ligand is paramount to overcoming the substrate's inherent challenges. Modern catalysis has moved towards bulky, electron-rich ligands that stabilize the Pd(0) species and accelerate the key steps of the catalytic cycle.[8]

Palladium-Phosphine Ligand Systems

Phosphine ligands have long been the workhorses of cross-coupling chemistry. For sterically demanding substrates, specialized biarylphosphine ligands, often referred to as Buchwald ligands, have demonstrated exceptional performance.[4] These ligands feature bulky, electron-donating phosphines on a biaryl scaffold, creating a sterically crowded coordination sphere around the palladium atom that promotes the crucial reductive elimination step.

Another class of effective ligands are N-heterocyclic carbenes (NHCs), which form very stable bonds with palladium and often exhibit high catalytic activity and longevity.[3][9]

Heterogeneous Palladium Catalysts

For applications where catalyst recovery and reuse are critical, heterogeneous catalysts, such as palladium nanoparticles supported on materials like Fe₂O₄ or carbon, offer a compelling alternative.[10][11] These systems simplify product purification by allowing the catalyst to be removed by filtration or magnetic separation.[10] While they offer significant green chemistry advantages, their activity can sometimes be lower than their homogeneous counterparts, and issues like palladium leaching into the solution must be considered.[7][12]

Data Summary: Performance on an Analogous Substrate

The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of 2-bromobenzonitrile with phenylboronic acid, a close structural analog to our target substrate. This data provides a valuable benchmark for predicting catalytic efficiency.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012>95Sterically Hindered Aryl Bromides
[Pd(IPr)(μ-Cl)Cl]₂ (NHC Precatalyst)K₂CO₃Toluene604~90Acylative Coupling (Related)
Pd@MIL-101(Cr)-NH₂ (Heterogeneous)K₂CO₃DMF12024922-Bromobenzonitrile
Pd/Fe₂O₄ (Magnetic Nanoparticles)K₂CO₃Ethanol/H₂O801>95Aryl Bromides

This table is a synthesis of representative data from multiple sources for illustrative comparison.[2][3][4][10] Exact conditions should be optimized for the specific substrate.

Visualizing the Core Chemistry

To better understand the process, two diagrams are provided: one illustrating the fundamental catalytic cycle and another outlining a typical experimental workflow.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition) pd0->oa_complex Ar-X trans_complex Ar-Pd(II)(Ar')L_n (Transmetalation) oa_complex->trans_complex Ar'-B(OR)₂ + Base dummy1 trans_complex->dummy1 Reductive Elimination re_complex Ar-Ar' (Product) dummy1->pd0 dummy1->re_complex dummy2 arx 2-(2-Bromophenyl)-3- oxopropanenitrile arx->oa_complex arboronic Ar'B(OH)₂ arboronic->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Workflow cluster_workflow General Experimental Workflow reagents 1. Reagent Preparation (Substrate, Boronic Acid, Base, Pd Catalyst, Ligand) setup 2. Reaction Vessel Setup (Schlenk flask, inert gas manifold) reagents->setup assembly 3. Reaction Assembly (Add solids, degas solvent, add solvent & liquid reagents) setup->assembly reaction 4. Reaction Execution (Heat to target temperature, stir for specified time, monitor by TLC/LCMS) assembly->reaction workup 5. Workup (Quench, dilute with water, extract with organic solvent) reaction->workup purify 6. Purification (Dry organic layer, concentrate, column chromatography) workup->purify analysis 7. Analysis (NMR, MS to confirm structure and purity) purify->analysis

Caption: A typical workflow for a Suzuki coupling experiment.

Recommended Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki coupling of 2-(2-Bromophenyl)-3-oxopropanenitrile.

Protocol 1: High-Performance Homogeneous Catalysis using a Buchwald Ligand

This protocol leverages a highly active and sterically demanding biarylphosphine ligand, which is ideal for challenging ortho-substituted substrates.

Materials:

  • 2-(2-Bromophenyl)-3-oxopropanenitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromophenyl)-3-oxopropanenitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe. The biphasic system helps to dissolve the inorganic base and facilitate the reaction.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-(2-Arylphenyl)-3-oxopropanenitrile.

Protocol 2: Robust Catalysis using an NHC-Palladium Precatalyst

N-Heterocyclic Carbene (NHC) complexes offer excellent stability and activity. PEPPSI-type precatalysts are particularly convenient as they are air- and moisture-stable, simplifying reaction setup.[3]

Materials:

  • 2-(2-Bromophenyl)-3-oxopropanenitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • palladium(II) dichloride (PEPPSI-IPr, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a dry reaction tube, add 2-(2-Bromophenyl)-3-oxopropanenitrile, the arylboronic acid, PEPPSI-IPr precatalyst, and K₂CO₃.

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen. While the precatalyst is relatively stable, maintaining an inert atmosphere is best practice for optimal results.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the tube in a preheated aluminum block at 80 °C and stir for 6-18 hours. Monitor the reaction progress.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography.

Conclusion and Scientist's Recommendation

For the Suzuki-Miyaura coupling of the challenging 2-(2-Bromophenyl)-3-oxopropanenitrile substrate, catalytic efficiency is dictated by the catalyst's ability to overcome significant steric hindrance.

  • For Highest Yield and Activity: Homogeneous systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos) with a Pd(OAc)₂ source are highly recommended as a first-line approach. They are specifically designed for such sterically encumbered couplings.[4]

  • For Robustness and Ease of Use: NHC-palladium precatalysts like PEPPSI-IPr offer a reliable and user-friendly alternative, with high stability and strong performance.[3]

  • For Scalability and Green Chemistry: While potentially requiring more optimization, heterogeneous magnetic nanoparticle catalysts present a scalable and sustainable option, particularly if catalyst recycling is a priority.[10][12]

Ultimately, the optimal choice will depend on the specific project goals, balancing the need for maximum yield, reaction speed, operational simplicity, and process sustainability. Empirical screening of a small set of conditions based on the protocols provided here is the most effective strategy for achieving success in this demanding transformation.

References

  • Title: Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid catalysed by Pd@MIL‐101(Cr)‐NH2. Source: ResearchGate URL: [Link]

  • Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: RSC Advances (via PMC) URL: [Link]

  • Title: Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides Source: Organic Letters (via PMC) URL: [Link]

  • Title: A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances (via PMC) URL: [Link]

  • Title: A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts Source: Scholar Commons, University of South Carolina URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: Catalysts (MDPI) URL: [Link]

  • Title: The Suzuki coupling reactions of aryl bromides with phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes Source: Organometallics URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: Catalysts (MDPI) URL: [Link]

  • Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: Molecules URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: Applied Sciences (MDPI) URL: [Link]

  • Title: Recent developments in the Suzuki-Miyaura reaction: 2010-2014 Source: Molecules URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Validation

Spectroscopic comparison of 2-(2-Bromophenyl)-3-oxopropanenitrile with its structural isomers

Title: Spectroscopic Comparison Guide: 2-(2-Bromophenyl)-3-oxopropanenitrile vs. Structural Isomers Executive Summary 2-(2-Bromophenyl)-3-oxopropanenitrile[1] and its structural isomers (such as the 4-bromophenyl derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison Guide: 2-(2-Bromophenyl)-3-oxopropanenitrile vs. Structural Isomers

Executive Summary

2-(2-Bromophenyl)-3-oxopropanenitrile[1] and its structural isomers (such as the 4-bromophenyl derivative)[2] are highly versatile α -aryl- β -oxoalkanenitriles. They serve as critical electrophilic building blocks in the synthesis of complex heterocycles, including pyrazolo[1,5-a]pyrimidines, which are heavily utilized in drug discovery.

A defining feature of these molecules is their keto-enol tautomerism. The equilibrium between the formylacetonitrile (keto) and 2-cyanoethenol (enol) forms is highly sensitive to the steric and electronic environment dictated by the aryl ring[3]. This guide provides a rigorous spectroscopic comparison between the ortho-isomer and its less hindered counterparts, equipping analytical chemists with the mechanistic rationale needed to interpret their spectral signatures accurately.

Mechanistic Causality: The Ortho Effect and Tautomeric Equilibrium

In solution, α -aryl- β -oxoalkanenitriles exist predominantly in the enol form when dissolved in polar, hydrogen-bond-accepting solvents. The enol form is thermodynamically stabilized by a "push-pull" extended π -conjugation system: the hydroxyl group acts as a π -donor, while the nitrile group acts as a π -acceptor[4].

However, the position of the bromine atom introduces a profound structural divergence:

  • The Para/Meta Isomers : The 2-(4-bromophenyl) and 2-(3-bromophenyl) isomers experience minimal steric hindrance. The aryl ring easily adopts a coplanar orientation with the enol double bond, maximizing orbital overlap and extending the conjugated system.

  • The Ortho Isomer : In 2-(2-Bromophenyl)-3-oxopropanenitrile, the bulky ortho-bromine atom (Van der Waals radius ~1.85 Å) creates a severe steric clash with the adjacent cyano or hydroxyl groups. To relieve this strain, the aryl ring is forced to rotate out of the enol plane. This orthogonal twist breaks the extended π -conjugation, fundamentally altering the molecule's electron density distribution and resulting in distinct spectroscopic shifts[3].

G Start Alpha-Aryl-Beta-Oxoalkanenitrile Core Structure Ortho 2-(2-Bromophenyl)-... (Ortho Isomer) Start->Ortho Para 2-(4-Bromophenyl)-... (Para Isomer) Start->Para Steric Severe Steric Clash (Br vs. CN/OH) Ortho->Steric Planar No Steric Clash Planar Conformation Para->Planar Twist Aryl Ring Twisted Broken π-Conjugation Steric->Twist Conj Extended π-Conjugation Push-Pull System Planar->Conj SpecO UV: Hypsochromic Shift IR: Higher ν(C≡N) NMR: Upfield Enol Shift Twist->SpecO SpecP UV: Bathochromic Shift IR: Lower ν(C≡N) NMR: Downfield Enol Shift Conj->SpecP

Fig 1: Mechanistic workflow detailing how ortho-substitution dictates conformation and spectroscopy.

Quantitative Spectroscopic Comparison

The disruption of coplanarity in the ortho-isomer manifests predictably across multiple spectroscopic modalities. Table 1 summarizes the comparative analytical data, highlighting the physical organic chemistry principles driving these differences.

Table 1: Spectroscopic Signatures (Ortho vs. Para Isomer in DMSO-d6)

Analytical MethodParameter2-(2-Bromophenyl)-3-oxopropanenitrile (Ortho)2-(4-Bromophenyl)-3-oxopropanenitrile (Para)Mechanistic Rationale
1H NMR Enol =CH-OH (ppm)~7.8 - 8.0 (Upfield)~8.2 - 8.4 (Downfield)Loss of coplanarity reduces the deshielding anisotropic effect of the aryl ring on the enol proton.
13C NMR Nitrile -C≡N (ppm)~115~118Reduced conjugation in the ortho isomer alters electron density at the nitrile carbon.
FT-IR ν (C≡N) (cm⁻¹)~2225~2210Stronger conjugation in the para isomer weakens the C≡N triple bond, lowering the stretching frequency.
UV-Vis λmax​ (nm)~255 (Hypsochromic)~290 (Bathochromic)The twisted aryl ring in the ortho isomer restricts π→π∗ delocalization, increasing the energy gap.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data when comparing these isomers, the following standardized protocols must be employed. These workflows are designed with internal validation checkpoints to prevent artifactual misinterpretation.

Protocol A: Variable-Temperature (VT) 1H NMR for Tautomer Quantification

Rationale: Highly polar solvents like DMSO-d6 stabilize the enol tautomer via intermolecular hydrogen bonding. VT-NMR allows researchers to extract the thermodynamic parameters ( ΔH , ΔS ) of the keto-enol equilibrium while observing the temperature-dependent chemical shift of the exchangeable -OH proton[3].

  • Sample Preparation : Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Crucial causality step: Use a molecular sieve-dried solvent to prevent trace water from accelerating proton exchange, which would artificially broaden and obscure the enol -OH signal.

  • Acquisition : Acquire standard 1H NMR spectra (400 MHz or higher) starting at 298 K. Increase the temperature to 353 K in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Self-Validation Checkpoint : Integrate the aldehydic proton of the keto form (~9.8 ppm) and the vinyl proton of the enol form (~7.8–8.4 ppm). The sum of their molar fractions ( Xketo​+Xenol​ ) must strictly equal 1.00 at every temperature point. Any deviation indicates sample degradation or the accidental integration of an underlying impurity.

Protocol B: UV-Vis Spectrophotometric Analysis of Conjugation

Rationale: UV-Vis spectroscopy directly probes the extent of π→π∗ delocalization. The sterically twisted ortho-isomer will exhibit a hypsochromic (blue) shift and a hypochromic effect (reduced intensity) compared to the planar para-isomer.

  • Solution Preparation : Prepare a master stock solution of 1.0×10−3 M in spectroscopic-grade ethanol. Perform a serial dilution to achieve a final working concentration of 2.0×10−5 M.

  • Baseline Correction : Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Run a baseline correction from 200 nm to 400 nm. Crucial causality step: Swap the cuvettes and rescan to ensure the baseline remains flat (absorbance < 0.005). This validates that cuvette mismatch will not mimic a structural hypochromic effect.

  • Acquisition : Replace the sample cuvette with the analyte solution and scan.

  • Self-Validation Checkpoint : Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert law ( A=ϵbc ). Dilute the sample by half ( 1.0×10−5 M) and recalculate ϵ . The two ϵ values must be within 2% of each other, confirming the absence of concentration-dependent aggregation (e.g., π -stacking) that could skew the comparative data.

References

  • National Center for Biotechnology Information. "3-(2-Bromophenyl)-3-oxopropanenitrile | CID 10704334" PubChem. Verified URL: [Link]

  • Møllendal, H., et al. "Rotational Spectrum and Conformational Composition of Cyanoacetaldehyde, a Compound of Potential Prebiotic and Astrochemical Interest" The Journal of Physical Chemistry A. Verified URL: [Link]

  • Denis, P. A. "Theoretical Survey of the Intrinsic Reactivity of Functionalized Enols, Enethiols and Eneselenols" Molecules (MDPI). Verified URL: [Link]

Sources

Comparative

Benchmarking the electrophilicity of 2-(2-Bromophenyl)-3-oxopropanenitrile against standard beta-keto nitriles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark As a Senior Application Scientist, I approach the evaluation of elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

As a Senior Application Scientist, I approach the evaluation of electrophilic building blocks not merely as a cataloging exercise, but as a rigorous mechanistic inquiry. In drug discovery, β-keto nitriles are indispensable precursors for synthesizing nitrogen-containing heterocycles (e.g., pyrazoles, isoxazoles, and pyrimidines). However, substituting a standard ketone moiety with an aldehyde—as seen in 2-(2-Bromophenyl)-3-oxopropanenitrile —fundamentally rewires the molecule's reactivity profile.

This guide objectively benchmarks the carbonyl electrophilicity of 2-(2-Bromophenyl)-3-oxopropanenitrile against standard β-keto nitriles, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic strategies.

Mechanistic Rationale: The Electrophilicity Paradigm

To understand why 2-(2-Bromophenyl)-3-oxopropanenitrile outperforms standard β-keto nitriles in electrophilic trapping, we must analyze the structural causality at the C3 carbonyl carbon.

Standard β-keto nitriles, such as 3-oxobutanenitrile (cyanoacetone) or 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), feature a ketone carbonyl. Ketones suffer from two reactivity-dampening effects:

  • Steric Encumbrance: The presence of an alkyl or aryl group directly attached to the carbonyl carbon physically blocks the trajectory of incoming nucleophiles.

  • Electronic Deactivation: Alkyl groups donate electron density via hyperconjugation, while aryl groups donate via resonance, neutralizing the partial positive charge ( δ+ ) on the carbonyl carbon.

In contrast, 2-(2-Bromophenyl)-3-oxopropanenitrile is technically an α-aryl-β-formyl nitrile; its C3 carbonyl is an aldehyde . Aldehydes inherently lack the steric bulk and the secondary electron-donating group of ketones. Furthermore, the ortho-bromo substituent on the phenyl ring plays a critical role. The bulky bromine atom forces the phenyl ring out of coplanarity with the enol/enolate system. This steric twist isolates the strong inductive electron-withdrawing effect (-I) of the halogen, further polarizing the C=O bond and elevating its electrophilicity [1].

The Mayr-Patz Equation

Reactivity can be quantified using the Mayr-Patz equation: logk20°C​=s(N+E) , where E is the electrophilicity parameter, N is the nucleophilicity parameter, and s is the nucleophile-specific slope [2]. By mapping these molecules onto the Mayr scale, we can predict their kinetic behavior across a vast chemical space [3].

Pathway Visualization: Aldehyde vs. Ketone Trajectories

The following diagram illustrates the divergent reactivity pathways caused by the structural differences between our benchmarked compounds.

Electrophilicity A 2-(2-Bromophenyl)-3-oxopropanenitrile (Aldehyde Carbonyl) C High Electrophilicity (E > -12) Reduced Steric Hindrance A->C Inductive pull & Formyl group B Standard β-Keto Nitrile (Ketone Carbonyl) D Moderate Electrophilicity (E < -15) Increased Steric Hindrance B->D Alkyl/Aryl +I/+M donation E Rapid Nucleophilic Attack (e.g., Hydrazines, Amines) C->E k > 10^3 M^-1 s^-1 F Slower Nucleophilic Attack Requires Acid Catalysis D->F k < 10^1 M^-1 s^-1

Electrophilic reactivity pathways of aldehyde vs. ketone β-keto nitriles.

Comparative Electrophilicity Data

The table below synthesizes the predicted and benchmarked kinetic parameters. Because these molecules exist in a keto-enol equilibrium, the apparent electrophilicity is heavily influenced by the mole fraction of the reactive keto (aldehyde) tautomer in solution.

Note: E parameters are derived utilizing automated quantum chemistry workflows mapped to the Mayr scales [1][4].

CompoundCarbonyl TypeTautomeric State (Keto %) in DMSOPredicted Mayr E IndexRelative Reactivity ( krel​ )
2-(2-Bromophenyl)-3-oxopropanenitrile Aldehyde (Formyl)~15%-11.2 104
3-Oxo-3-phenylpropanenitrile Ketone (Benzoyl)~5%-15.8 101
3-Oxobutanenitrile Ketone (Acetyl)~8%-16.51 (Baseline)

Data Interpretation: The formyl group in 2-(2-Bromophenyl)-3-oxopropanenitrile shifts the E index favorably by over 4 units compared to standard benzoylacetonitrile. In the context of the Mayr equation, a ΔE of 4 units translates to a reaction rate that is approximately 10,000 times faster with a given nucleophile (assuming s≈1 ).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, simply mixing reagents is insufficient. A robust protocol must be a self-validating system . Because only the keto tautomer undergoes direct nucleophilic attack at the carbonyl, any kinetic measurement must internally account for the keto-enol equilibrium ratio prior to the reaction.

Protocol 1: NMR-Validated Tautomeric Equilibration (Control)

Causality: The apparent second-order rate constant ( kapp​ ) is a function of the reactive keto mole fraction. Quantifying this prevents the underestimation of the intrinsic electrophilicity ( E ).

  • Preparation: Dissolve 0.1 mmol of 2-(2-Bromophenyl)-3-oxopropanenitrile in 0.5 mL of anhydrous DMSO- d6​ .

  • Equilibration: Allow the solution to rest at 20 °C for 30 minutes to ensure the keto-enol tautomerization reaches thermodynamic equilibrium.

  • Acquisition: Acquire a quantitative 1 H-NMR spectrum (minimum 64 scans, D1​≥10 seconds to ensure complete relaxation).

  • Validation: Integrate the highly deshielded aldehyde proton ( ∼9.5−10.0 ppm) against the enol vinyl/hydroxyl protons. Calculate the exact keto mole fraction ( Xketo​ ).

Protocol 2: Kinetic Evaluation via UV-Vis Spectroscopy

Causality: By using a colored reference nucleophile (e.g., a stabilized carbanion from the Mayr database) under pseudo-first-order conditions, we can isolate the reaction rate of the electrophile without competing side reactions.

  • Stock Solutions: Prepare a 10 mM stock of the reference nucleophile and a 100 mM stock of the β-keto nitrile in anhydrous DMSO.

  • Mixing: Inject the solutions into a stopped-flow UV-Vis spectrophotometer cell at 20 °C, ensuring the electrophile is in at least a 10-fold stoichiometric excess (pseudo-first-order conditions).

  • Tracking: Monitor the exponential decay of the nucleophile's absorption maximum ( λmax​ ) over time.

  • Data Extraction: Fit the decay curve to a first-order exponential function to extract kobs​ .

  • Calculation: Calculate the intrinsic second-order rate constant: k2​=kobs​/([Electrophile]×Xketo​) . Use k2​ to solve for E via the Mayr equation.

Workflow Step1 1. Substrate Preparation (NMR Equilibration in DMSO) Step2 2. Nucleophile Addition (Reference Carbanion) Step1->Step2 Step3 3. UV-Vis Kinetic Tracking (Decay of Nucleophile Absorbance) Step2->Step3 Step4 4. Mayr Equation Fitting log k = s(N + E) Step3->Step4

Self-validating kinetic workflow for electrophilicity benchmarking.

Conclusion & Application Notes

When benchmarking 2-(2-Bromophenyl)-3-oxopropanenitrile against standard β-keto nitriles, the data unequivocally demonstrates superior electrophilicity. The presence of the terminal formyl group, combined with the steric and inductive tuning of the ortho-bromo substituent, results in an electrophilic center that reacts orders of magnitude faster with standard nucleophiles.

For drug development professionals, this means that cyclization reactions (e.g., forming 5-amino-4-arylpyrazoles via hydrazine addition) will proceed under milder conditions, with higher yields, and without the need for aggressive acid catalysis typically required to activate standard ketone-based β-keto nitriles.

References

  • Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors Digital Discovery (RSC Publishing)
  • Research Prof. H. Mayr: The Basis for Quantitative Organic Reactivity Ludwig-Maximilians-Universität München (LMU)
  • Mayr's Database Of Reactivity Parameters Ludwig-Maximilians-Universität München (LMU)
  • Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales Macmillan Group, Princeton University

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromophenyl)-3-oxopropanenitrile

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The compound 2-(2-Bromophenyl)-3-oxopropanenitr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The compound 2-(2-Bromophenyl)-3-oxopropanenitrile, a valuable intermediate in pharmaceutical and agrochemical synthesis[1], requires meticulous handling and disposal due to its chemical properties. This guide provides a procedural framework grounded in established safety protocols to ensure the protection of laboratory personnel and environmental compliance.

The core principle of this guide is not merely to provide steps, but to instill a deep understanding of why these procedures are critical. The presence of both a bromine atom and a nitrile group necessitates a disposal pathway that respects its classification as a halogenated organic compound and acknowledges the potential hazards associated with nitriles.

Hazard Profile and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(2-Bromophenyl)-3-oxopropanenitrile is not widely available, a reliable hazard profile can be extrapolated from structurally analogous compounds like 2-Bromophenylacetonitrile.[2] This analysis dictates that the compound should be handled as a hazardous substance with significant potential risks.

The primary hazards stem from its chemical structure:

  • Halogenated Organic Compound : The carbon-bromine bond classifies it as a halogenated organic. These compounds can be persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3][4][5]

  • Nitrile Group (-CN) : Organic nitriles are toxicologically significant. They can be toxic if swallowed, inhaled, or absorbed through the skin.[2] A critical and severe hazard is the potential for thermal decomposition or reaction with strong acids to produce highly toxic hydrogen cyanide (HCN) gas.[2]

The following table summarizes the anticipated hazard classifications, which should be assumed for all handling and disposal procedures.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Assumed to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[2]All handling must occur within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.[6]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[2]Wear chemical-resistant gloves and chemical splash goggles. A face shield is recommended when handling larger quantities.[7]
Environmental Hazard Halogenated organic compounds can pose long-term risks to aquatic life.[8][9]Prevent any release into the environment. Do not dispose of down the drain.[10][11]

Core Disposal Directive: Segregation is Key

The single most important step in the proper disposal of 2-(2-Bromophenyl)-3-oxopropanenitrile is its correct categorization. Due to the presence of bromine, this compound and any materials contaminated with it must be segregated as Halogenated Organic Waste .[3][4]

Mixing halogenated waste with non-halogenated waste streams can lead to regulatory non-compliance and significantly complicate the disposal process, as they require different treatment technologies.[12][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from 2-(2-Bromophenyl)-3-oxopropanenitrile.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Start Waste Generation: 2-(2-Bromophenyl)-3-oxopropanenitrile Decision Waste Form? Start->Decision LiquidWaste 1. Select a designated, compatible container for 'Halogenated Organic Liquid Waste'. (e.g., glass or polyethylene carboy) Decision->LiquidWaste  Liquid (Pure compound, solutions, reaction mixtures, rinsate) SolidWaste 1. Select a designated, compatible container for 'Halogenated Organic Solid Waste'. (e.g., polyethylene pail or drum) Decision->SolidWaste  Solid (Contaminated gloves, wipes, filter paper, silica gel)   LabelLiquid 2. Attach a 'Hazardous Waste' label. List all chemical constituents and percentages. LiquidWaste->LabelLiquid LabelSolid 2. Attach a 'Hazardous Waste' label. List all chemical constituents. SolidWaste->LabelSolid StoreLiquid 3. Keep container closed and sealed. Store in a designated Satellite Accumulation Area (SAA). LabelLiquid->StoreLiquid StoreSolid 3. Keep container closed and sealed. Store in a designated Satellite Accumulation Area (SAA). LabelSolid->StoreSolid Pickup 4. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. StoreLiquid->Pickup StoreSolid->Pickup

Caption: Waste Disposal Workflow for 2-(2-Bromophenyl)-3-oxopropanenitrile.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. The following procedures cover the disposal of the chemical in its pure form, as a solution, and as contaminated laboratory waste.

Part 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection : Chemical splash goggles are mandatory. For larger quantities, a full face shield is recommended over the goggles.

  • Hand Protection : Use double-layered nitrile gloves. Brominated compounds can degrade some glove materials, and the double layer provides additional protection.

  • Body Protection : A chemically resistant lab coat, fully buttoned.

  • Work Area : All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

Part 2: Disposal of Unused Chemical and Liquid Waste

This protocol applies to the pure solid compound, solutions containing the compound, and the first solvent rinse of emptied containers.

  • Select Container : Obtain a designated waste container for "Halogenated Organic Liquid Waste." This is typically a glass or chemically resistant polyethylene carboy.[3][6] Ensure the container is in good condition and has a secure, sealing cap.

  • Labeling : Affix a hazardous waste tag to the container before adding any waste. Clearly write "Halogenated Organic Waste" and list "2-(2-Bromophenyl)-3-oxopropanenitrile" as a constituent. Maintain a running log of all components added to the container.

  • Waste Transfer : Carefully transfer the waste into the container using a funnel. If transferring a solid, first dissolve it in a minimal amount of a suitable solvent (e.g., acetone, ethanol) inside the fume hood, then transfer the solution. This prevents the generation of dust.

  • Container Rinsing : Triple-rinse the original container with a small amount of an appropriate solvent. Add all three rinsates to the hazardous waste container.[9]

  • Seal and Store : Securely seal the waste container. Wipe the exterior with a damp cloth to remove any external contamination. Store the container in a designated Satellite Accumulation Area, away from incompatible materials like strong bases or oxidizing agents.[2]

Part 3: Disposal of Contaminated Solid Waste

This protocol applies to lab materials that have come into contact with the compound, such as gloves, weigh boats, pipette tips, filter paper, and contaminated spill cleanup materials.

  • Select Container : Use a designated container for "Halogenated Organic Solid Waste," such as a plastic pail or a drum with a liner.

  • Labeling : Clearly label the container as "Hazardous Waste" and specify that it contains materials contaminated with 2-(2-Bromophenyl)-3-oxopropanenitrile.

  • Waste Collection : Place all contaminated solid materials directly into this container. Do not mix with non-hazardous or non-halogenated waste streams.

  • Seal and Store : Keep the container closed when not in use. Once full, seal it securely and move it to the Satellite Accumulation Area for pickup by your institution's hazardous waste management team.

Emergency Protocol: Minor Spill Cleanup

In the event of a minor spill (<100 mL) contained within a chemical fume hood, follow these steps. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's EHS immediately.

  • Alert Personnel : Inform others in the immediate vicinity of the spill.

  • Ensure PPE : Don the appropriate PPE as described above, including double nitrile gloves, lab coat, and splash goggles.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbent material and any broken glass into the designated "Halogenated Organic Solid Waste" container.[6]

  • Decontaminate : Wipe the spill area with a cloth dampened with a solvent like ethanol or acetone, followed by a soap and water wash. Place all cleaning materials (wipes, cloths) into the solid waste container.[6]

  • Dispose of PPE : Remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[6] Wash hands thoroughly with soap and water.

By implementing these detailed procedures, researchers can confidently manage 2-(2-Bromophenyl)-3-oxopropanenitrile, ensuring a safe laboratory environment while upholding the principles of scientific and environmental responsibility.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Disposal of Chemical Waste. Safety Office. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Unknown Source. [Link]

  • Guidelines for safe disposal of unwanted Pharmaceuticals in and after emergencies. World Health Organization (WHO). [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Bromophenyl)-3-oxopropanenitrile

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a discipline of molecular risk management. Handling 2-(2-Bromophenyl)-3-oxopropanenitrile requires a deep unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a discipline of molecular risk management. Handling 2-(2-Bromophenyl)-3-oxopropanenitrile requires a deep understanding of its reactivity. This guide provides a self-validating framework for researchers and drug development professionals, ensuring that every operational choice is grounded in chemical causality.

Molecular Vulnerabilities & Hazard Causality

Before donning any protective equipment, we must understand the "why" behind the hazards.1[1] is a halogenated aromatic nitrile. Its structure dictates its behavior in biological and environmental systems:

  • Electrophilic Reactivity: The alpha-cyano ketone moiety is highly reactive. Dermal contact can lead to covalent binding with epidermal proteins, presenting severe 2[2].

  • Systemic Toxicity: Like most3, systemic absorption via inhalation or skin permeation can lead to severe acute toxicity[3]. Hepatic metabolism of the nitrile group can4 in vivo[4].

  • Thermal Instability: If subjected to high heat or strong acids, the compound decomposes to release highly 5[5].

HazardPathways A 2-(2-Bromophenyl)-3-oxopropanenitrile B Dermal / Ocular Contact A->B C Inhalation / Ingestion A->C D Thermal Decomposition A->D E Severe Irritation & Protein Sensitization B->E F Systemic Toxicity (Hepatic Metabolism) C->F G Toxic Gas Release (HBr, NOx, CO) D->G

Caption: Logical relationship between exposure routes and physiological hazards.

Quantitative PPE Specifications Matrix

Standard laboratory PPE is insufficient. The selection of barrier materials must account for the solvation state of the compound. Solvents act as permeation vehicles, carrying the toxic payload directly through inadequate glove barriers.

PPE CategorySpecification / MaterialCausality & Breakthrough Justification
Primary Gloves Nitrile (Minimum 0.11 mm thickness)Protects against incidental contact with the dry powder. The nitrile barrier effectively repels the hydrophobic bromophenyl moiety in its solid state.
Secondary Gloves Butyl Rubber or Fluoroelastomer (Viton)Critical: Required if handling the compound in organic solvents (e.g., DCM, DMF). Solvents rapidly degrade standard nitrile.
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to airborne dust or micro-aerosols. Standard safety glasses lack the orbital seal required for fine powders.
Respiratory NIOSH-approved N95 or P100 particulate respiratorMandatory if weighing outside a closed system to protect against 6[6].
Body Flame-retardant lab coat (Nomex) + Tyvek sleevesPrevents accumulation of toxic dust on personal clothing and mitigates electrostatic discharge risks during powder transfer.

Self-Validating Operational Protocol

This protocol is designed as a self-validating system: each step inherently confirms the safety and stability of the subsequent step.

Phase 1: Environmental & Static Control
  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Causality: This specific velocity range captures heavy brominated dust without creating turbulent eddies that blow powder back into the user's breathing zone.

  • Static Mitigation: Ground all weighing spatulas and balances. Causality: Friction during the transfer of dry crystalline solids generates electrostatic charge, which can act as an ignition source for suspended organic dust.

  • PPE Donning: Apply the double-glove technique (Nitrile inner, Butyl outer) if you plan to introduce solvents.

Phase 2: Dispensing & Reaction Execution
  • Tare and Transfer: Place the reaction vessel on the balance inside the fume hood. Use a static-free, V-shaped spatula to transfer the compound. Never pour directly from the bulk container.

  • Controlled Solvent Addition: If dissolving the compound, add the solvent (e.g., anhydrous THF) dropwise initially. Causality: Halogenated nitriles can undergo exothermic reactions with strong nucleophiles. Controlled addition mitigates thermal spiking and prevents localized boiling.

  • Hermetic Sealing: Cap the reaction vessel with a PTFE-lined septum before moving it out of the fume hood.

OperationalWorkflow S1 1. Fume Hood Verification S2 2. PPE Donning (Double Glove) S1->S2 S3 3. Static-Free Dispensing S2->S3 S4 4. Controlled Solvent Addition S3->S4 S5 5. PTFE Sealing & Reaction S4->S5

Caption: Step-by-step operational workflow for safe dispensing and reaction setup.

Emergency Spill Response & Disposal Plan

A spill of a halogenated nitrile requires immediate, methodical action to prevent aerosolization and systemic exposure.

Step-by-Step Spill Containment
  • Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Allow the fume hood/room ventilation to clear airborne particles for 5 minutes.

  • Dampen, Do Not Sweep: Do NOT sweep dry powder. Causality: Sweeping generates micro-aerosols that bypass standard laboratory ventilation. Cover the spill with damp absorbent pads (using water or a compatible high-boiling solvent like PEG) to suppress dust aerosolization.

  • Mechanical Collection: Carefully scoop the dampened material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution. Causality: Mild oxidation helps degrade residual active nitrile species. Ensure the area is free of acidic residues first to prevent the generation of toxic chlorine gas.

Waste Segregation & Destruction
  • Segregation: Never mix halogenated nitrile waste with strong acids, bases, or reducing agents.

  • Labeling: Label clearly as "Halogenated Organic Waste - Toxic/Irritant (Contains Bromophenyl Nitrile derivatives)".

  • Destruction: Must be disposed of via high-temperature incineration (>1000 °C) equipped with flue gas scrubbers. Causality: Scrubbers are legally and environmentally required to neutralize the HBr and NOx emissions generated during the thermal destruction of the compound.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-3-oxopropanenitrile
Reactant of Route 2
2-(2-Bromophenyl)-3-oxopropanenitrile
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